molecular formula C16H16O3 B1612737 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid CAS No. 881402-43-3

3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid

カタログ番号: B1612737
CAS番号: 881402-43-3
分子量: 256.3 g/mol
InChIキー: MPQSXWBRYQHUQC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid is a useful research compound. Its molecular formula is C16H16O3 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

881402-43-3

分子式

C16H16O3

分子量

256.3 g/mol

IUPAC名

3-[4-(4-methylphenoxy)phenyl]propanoic acid

InChI

InChI=1S/C16H16O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18)

InChIキー

MPQSXWBRYQHUQC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O

正規SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O

ピクトグラム

Irritant; Environmental Hazard

製品の起源

United States
Foundational & Exploratory

structural characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Structural Characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, this document outlines the critical analytical techniques required for unambiguous structural elucidation and purity assessment. The guide synthesizes theoretical principles with practical, field-proven insights, detailing the causality behind experimental choices and presenting self-validating protocols. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. While experimental data for this specific molecule is not widely published, this guide presents predicted data based on established chemical principles and analogous structures, offering a robust roadmap for its analysis.

Introduction: The Significance of Arylpropanoic Acids with Ether Linkages

3-(4-(p-tolyloxy)phenyl)propanoic acid belongs to the broader class of arylpropanoic acids, a scaffold of significant interest in pharmaceutical development. Many derivatives of arylpropanoic acids are known for their biological activities.[1] The introduction of a tolyloxy ether linkage creates a molecule with distinct conformational and electronic properties, potentially influencing its interactions with biological targets. Ether linkages in drug molecules can enhance metabolic stability and modify lipophilicity, which are key parameters in drug design.[2]

Accurate and comprehensive structural characterization is the bedrock of any chemical research or drug development program. It ensures the identity and purity of the synthesized compound, which is a prerequisite for interpreting biological activity data and meeting regulatory standards. This guide provides the technical details to achieve this for 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount before delving into its analytical characterization.

Caption: Molecular structure of 3-(4-(p-tolyloxy)phenyl)propanoic acid.

PropertyPredicted ValueSource
Molecular Formula C16H16O3N/A
Molecular Weight 256.29 g/mol N/A
XLogP3 3.7[3]
pKa ~4.5[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Rationale and Experimental Design

For a molecule like 3-(4-(p-tolyloxy)phenyl)propanoic acid, both ¹H and ¹³C NMR are essential. ¹H NMR will reveal the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR will show the number of unique carbon atoms. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively assign proton and carbon signals and confirm connectivity.

Detailed Experimental Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

  • 3-(4-(p-tolyloxy)phenyl)propanoic acid sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • 5 mm NMR tube

  • Pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)[4]

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent inside a clean, dry vial.[4]

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry NMR tube.[4]

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.[4]

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance of ¹³C.[4]

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[4]

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra, the following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR. These predictions are based on established spectroscopic principles and data from analogous compounds.[4]

Table 1: Predicted ¹H NMR Data for 3-(4-(p-tolyloxy)phenyl)propanoic acid (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12Broad Singlet1H-COOH
~7.25Doublet2HAromatic protons ortho to the propanoic acid group
~7.10Doublet2HAromatic protons on the tolyl group ortho to the methyl group
~6.95Doublet2HAromatic protons meta to the propanoic acid group
~6.90Doublet2HAromatic protons on the tolyl group meta to the methyl group
~2.95Triplet2H-CH₂-Ar
~2.70Triplet2H-CH₂-COOH
~2.35Singlet3H-CH₃

Table 2: Predicted ¹³C NMR Data for 3-(4-(p-tolyloxy)phenyl)propanoic acid (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~178-COOH
~157Aromatic C-O (phenyl side)
~155Aromatic C-O (tolyl side)
~135Aromatic C-CH₂
~132Aromatic C-CH₃
~130Aromatic CH (tolyl)
~129Aromatic CH (phenyl)
~120Aromatic CH (tolyl)
~119Aromatic CH (phenyl)
~36-CH₂-Ar
~30-CH₂-COOH
~21-CH₃

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.

Rationale and Experimental Design

The IR spectrum of 3-(4-(p-tolyloxy)phenyl)propanoic acid is expected to show characteristic absorption bands for its key functional groups: the carboxylic acid O-H and C=O, the ether C-O, and the aromatic C-H and C=C bonds. The broadness of the O-H stretch is a hallmark of carboxylic acids due to hydrogen bonding.[5]

Detailed Experimental Protocol

Objective: To obtain an infrared spectrum of the solid sample.

Method: Attenuated Total Reflectance (ATR)

Materials:

  • 3-(4-(p-tolyloxy)phenyl)propanoic acid sample (a small amount)

  • FTIR spectrometer with an ATR accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)[4]

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.[4]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[4]

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened wipe after analysis.

Expected Spectroscopic Data

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid)[5]
3100-3000MediumAromatic C-H stretch
2960-2850MediumAliphatic C-H stretch
~1700StrongC=O stretch (carboxylic acid)[5]
1600, 1500Medium-StrongAromatic C=C stretch
~1240StrongAsymmetric C-O-C stretch (aryl ether)
~1170StrongSymmetric C-O-C stretch (aryl ether)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, depending on the ionization technique, valuable structural information from its fragmentation pattern.

Rationale and Experimental Design

Both high-energy Electron Ionization (EI) and soft-ionization techniques like Electrospray Ionization (ESI) can be employed. ESI is preferred for obtaining a clear molecular ion peak ([M-H]⁻ or [M+H]⁺), which confirms the molecular weight.[6] EI, on the other hand, will cause extensive fragmentation, providing a characteristic fingerprint and clues about the molecule's structure.[6] High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.

ms_workflow cluster_ionization Ionization cluster_analysis Analysis ESI Electrospray Ionization (ESI) (Soft Ionization) MW Molecular Weight Confirmation ([M-H]⁻ or [M+H]⁺) ESI->MW EI Electron Ionization (EI) (Hard Ionization) Frag Structural Elucidation via Fragmentation Pattern EI->Frag Sample 3-(4-(p-tolyloxy)phenyl) propanoic acid Sample->ESI Sample->EI

Caption: Workflow for Mass Spectrometry Analysis.

Detailed Experimental Protocol (ESI-MS)

Objective: To determine the accurate molecular weight.

Materials:

  • A dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • A mass spectrometer equipped with an ESI source (e.g., Q-TOF or Orbitrap).

Procedure:

  • Sample Infusion: The sample solution is infused directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: A high voltage is applied to the liquid to create a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where their mass-to-charge ratio (m/z) is measured. The instrument is typically operated in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak. For HRMS, the measured m/z is used to calculate the elemental composition.

Predicted Mass Spectrometry Data
  • ESI-MS (Negative Mode): A strong peak is expected at m/z 255.1021, corresponding to the [M-H]⁻ ion (C₁₆H₁₅O₃⁻).

  • EI-MS Fragmentation: Under EI conditions, the molecular ion peak (M⁺·) at m/z 256 would be observed. Key fragmentation pathways would likely involve:

    • Loss of the carboxylic acid group (-COOH, 45 Da) to give a fragment at m/z 211.

    • Cleavage of the propanoic acid side chain.

    • Cleavage of the ether bond.

Single-Crystal X-ray Crystallography: Unambiguous 3D Structure

While the combination of NMR, IR, and MS can provide a definitive structure, single-crystal X-ray crystallography offers an unambiguous determination of the solid-state conformation and intermolecular interactions.

Rationale and Experimental Design

This technique is contingent on the ability to grow a high-quality single crystal of the compound. If successful, it provides precise bond lengths, bond angles, and information about the crystal packing, which can be influenced by hydrogen bonding of the carboxylic acid groups.[7]

Detailed Experimental Protocol

Objective: To grow a single crystal suitable for X-ray diffraction.

Materials:

  • Purified 3-(4-(p-tolyloxy)phenyl)propanoic acid.

  • A range of high-purity solvents (e.g., ethyl acetate, hexane, ethanol, acetone).

  • Small vials or test tubes.

Procedure:

  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly over several days.[7]

    • Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible anti-solvent in which the compound is poorly soluble.

  • Crystal Selection and Mounting: Select a well-formed, clear crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

The requires a multi-technique approach. NMR spectroscopy forms the core of the analysis, defining the covalent structure. IR spectroscopy provides rapid confirmation of key functional groups, while mass spectrometry confirms the molecular weight and offers insight into the molecule's stability. Finally, single-crystal X-ray crystallography can provide the ultimate proof of structure in the solid state. The protocols and predicted data within this guide offer a comprehensive roadmap for researchers to confidently and accurately characterize this and similar molecules.

References

  • ResearchGate. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

  • Sci-Hub. (n.d.). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Data. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • PubChem. (n.d.). 3-(p-Tolyl)propionic acid. Available at: [Link]

  • PMC. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Hydroxyphenyl)propionic acid. Available at: [Link]

  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. Available at: [Link]

  • Wiley Online Library. (n.d.). Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Available at: [Link]

Sources

Navigating the Unseen: A Technical Guide to the Safe Handling of 3-(4-(p-tolyloxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

3-(4-(p-tolyloxy)phenyl)propanoic acid is an aromatic carboxylic acid. Its molecular structure, characterized by a phenylpropanoic acid backbone with a p-tolyloxy substituent, suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. Phenylpropanoic acids, in general, are recognized for their diverse applications, serving as precursors and intermediates in the creation of cosmetics, food additives, and drugs.[1][2]

Section 1: Hazard Identification and Risk Assessment

Based on the hazard profiles of structurally related compounds such as 3-(p-Tolyl)propionic acid, 3-(4-Methylbenzoyl)propionic acid, and other substituted phenylpropanoic acids, it is prudent to anticipate that 3-(4-(p-tolyloxy)phenyl)propanoic acid may present the following hazards:

  • Skin Irritation: Direct contact with the solid or solutions may cause skin irritation.[3][4][5][6][7]

  • Serious Eye Irritation: The compound is likely to cause serious irritation if it comes into contact with the eyes.[3][4][5][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosols may lead to respiratory irritation.[3][4][5][6][7]

These potential hazards are summarized in the table below, with GHS hazard statements inferred from analogous compounds.

Hazard ClassificationGHS Hazard StatementSource (Analogous Compounds)
Skin IrritationH315: Causes skin irritation[3][4][5][6][7]
Serious Eye IrritationH319: Causes serious eye irritation[3][4][5][6][7]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritation[3][4][5][6][7]

Physicochemical Properties (Predicted)

PropertyValueNotes
Physical State White to off-white powder or crystals.Based on similar compounds.[8]
Storage Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][9]Inert atmosphere may be recommended for long-term storage.[10]

Section 2: Safe Handling and Engineering Controls

A proactive approach to safety is paramount when working with any chemical for which complete hazard data is not available. The following handling guidelines are based on best practices for handling powdered chemicals and carboxylic acids.[11][12][13][14]

Engineering Controls

Effective engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: All handling of 3-(4-(p-tolyloxy)phenyl)propanoic acid should be conducted in a well-ventilated area.[5][15] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is mandatory.[11]

  • Contained Systems: For larger scale operations, the use of glove boxes or other contained systems should be considered to minimize the risk of inhalation and skin contact.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[16][17][18]

  • Eye and Face Protection: Tightly fitting safety goggles are essential.[5][15] A face shield should be worn in situations where splashing is a possibility.[10][19]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile rubber, are recommended.[14] Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the chemical.[3]

    • Lab Coat/Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing from contamination.[14][19] For tasks with a higher risk of exposure, a full-body suit may be necessary.[17]

  • Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, or for emergency situations, a NIOSH-approved respirator appropriate for the concentration and form of the chemical should be used.[10][17]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_ppe_selection PPE Selection cluster_handling Handling Protocol Start Start: Handling Required Assess_Procedure Assess Experimental Procedure (e.g., weighing, dissolution) Start->Assess_Procedure Assess_Quantity Assess Quantity of Compound Assess_Procedure->Assess_Quantity Risk_Assessment Conduct Risk Assessment Assess_Quantity->Risk_Assessment Eye_Protection Eye Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) Risk_Assessment->Eye_Protection Select Appropriate PPE Hand_Protection Hand Protection: - Chemical-Resistant Gloves (e.g., Nitrile) Risk_Assessment->Hand_Protection Body_Protection Body Protection: - Lab Coat (minimum) - Chemical-Resistant Apron Risk_Assessment->Body_Protection Respiratory_Protection Respiratory Protection: - Fume Hood (primary) - Respirator (if needed) Risk_Assessment->Respiratory_Protection Perform_Work Perform Work in Designated Area (e.g., Fume Hood) Respiratory_Protection->Perform_Work End End: Procedure Complete Perform_Work->End

Caption: PPE selection workflow for handling 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Section 3: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[7] If breathing becomes difficult, seek immediate medical attention.[4][20]

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[7][15][20] Seek medical attention if irritation develops or persists.[7]

  • Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][15][20] Remove contact lenses if present and easy to do.[3][20] Seek immediate medical attention.[15]

  • Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Seek immediate medical attention.[15]

Spill and Leak Procedures
  • Minor Spills: For small spills, ensure the area is well-ventilated and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[10] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: In the event of a large spill, evacuate the area immediately.[5] Only personnel trained and equipped for hazardous material cleanup should address the spill. Prevent the material from entering drains or waterways.[5][15]

Emergency_Response_Flowchart cluster_incident Incident Occurs cluster_response Immediate Response cluster_spill_actions Spill Response cluster_exposure_actions Exposure Response Incident Exposure or Spill Occurs Assess_Situation Assess the Situation (Nature and Scale) Incident->Assess_Situation Is_Spill Is it a Spill? Assess_Situation->Is_Spill Is_Exposure Is it a Personal Exposure? Assess_Situation->Is_Exposure Minor_Spill Minor Spill: - Wear PPE - Contain and clean up - Dispose of waste properly Is_Spill->Minor_Spill Yes Major_Spill Major Spill: - Evacuate area - Notify safety personnel - Restrict access Is_Spill->Major_Spill Large First_Aid Administer First Aid: - Inhalation: Fresh air - Skin: Wash with soap & water - Eyes: Flush with water Is_Exposure->First_Aid Yes Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Emergency response flowchart for incidents involving the compound.

Section 4: Storage and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][21]

  • Keep containers tightly closed when not in use.[7]

  • It is advisable to store carboxylic acids separately from bases and in a dedicated corrosives cabinet, preferably made of wood or another acid-resistant material.[13][14][21]

Disposal
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations.

  • Contaminated packaging should be treated as the chemical itself and disposed of accordingly.

  • Do not allow the chemical to enter drains or the environment.[5][15]

Conclusion

While 3-(4-(p-tolyloxy)phenyl)propanoic acid lacks a dedicated and comprehensive safety profile, a cautious and informed approach based on the known hazards of similar chemical structures provides a strong foundation for its safe handling. Adherence to the principles of good laboratory practice, consistent use of appropriate engineering controls and personal protective equipment, and a state of readiness for emergency situations are the cornerstones of ensuring the safety of all personnel working with this and other novel chemical entities.

References

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). PPESAFETY.
  • BLD Pharm. (n.d.). 63472-21-9|3-(4-Phenylphenoxy)propanoic acid.
  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
  • University of Utah. (2019, April 11). ACID HANDLING.
  • Safeguru. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Dust Arrest. (2025, September 14). PPE for Powder Handling: Support Operators Effectively.
  • BASF. (2023, January 6). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). 3-(4-Phenylphenoxy)propanoic acid | 63472-21-9.
  • Santa Cruz Biotechnology. (2023, February 15). SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). 3-(4-Methylphenyl)propionic acid.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - 3-(4-Methylbenzoyl)propionic acid.
  • National Center for Biotechnology Information. (n.d.). 3-(P-Tolyl)Propionic Acid | C10H12O2 | CID 73927. PubChem.
  • Fisher Scientific. (2009, September 30). SAFETY DATA SHEET.
  • Angene Chemical. (2025, January 30). Safety Data Sheet.
  • Chemsrc. (2026, January 31). (4-(p-Tolyloxy)phenyl)methanamine | CAS#:129560-03-8.
  • Fisher Scientific. (n.d.). Phenylpropanoic acids.
  • Flinn Scientific. (n.d.). Acid Safety.
  • Sigma-Aldrich. (2026, March 5). SAFETY DATA SHEET.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid.
  • metasci. (n.d.). Safety Data Sheet 3-(4-Hydroxyphenyl)propionic acid.
  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.
  • Australian Government Department of Health. (2016, July 1). Propanoic acid: Human health tier II assessment.
  • ChemicalBook. (2026, January 13). 3-(4-Chlorophenyl)propanoic acid | 2019-34-3.
  • Wikipedia. (n.d.). Phenylpropanoic acid.

Sources

Introduction: The Significance of Pharmacokinetics for Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-(4-(p-tolyloxy)phenyl)propanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential pharmacokinetic principles and methodologies applicable to the study of 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives. As a senior application scientist, the following sections synthesize technical accuracy with field-proven insights to empower your research and development endeavors. We will delve into the critical aspects of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the therapeutic efficacy and safety profile of these compounds. While specific data for this novel class of molecules is emerging, this guide establishes a robust framework for their pharmacokinetic characterization based on established principles for structurally related phenylpropanoic acids.

The 3-(4-(p-tolyloxy)phenyl)propanoic acid scaffold is a promising pharmacophore found in molecules targeting a range of biological pathways. Derivatives of phenylpropanoic acid have been investigated for various therapeutic applications, including as partial PPAR gamma agonists for diabetes and as FFA4 agonists.[1][2] The ultimate clinical success of these derivatives hinges not only on their pharmacodynamic potency but critically on their pharmacokinetic profile. A thorough understanding of a compound's ADME properties is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring a favorable safety margin. Early-stage in vivo pharmacokinetic profiling is essential for the selection of new molecular entities and lead compounds for further development.[3]

Core Pharmacokinetic Processes: A Conceptual Framework

The journey of a 3-(4-(p-tolyloxy)phenyl)propanoic acid derivative through the body can be conceptualized through the four interconnected processes of ADME. The following diagram illustrates this fundamental workflow.

ADME_Process cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion A Oral Administration B GI Tract A->B C Enterocytes B->C D Portal Vein C->D E Systemic Circulation D->E First-Pass Metabolism F Target Tissues E->F Efficacy G Other Tissues (Potential Side Effects) E->G Toxicity H Plasma Protein Binding E->H I Liver (Phase I & II) E->I J Other Tissues E->J L Kidneys (Urine) E->L K Metabolites I->K J->K K->L M Liver (Bile -> Feces) K->M Elimination Elimination L->Elimination M->Elimination N Lungs N->Elimination

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway for orally administered drugs.

Experimental Protocols for Pharmacokinetic Characterization

A tiered approach, combining in vitro and in vivo studies, is crucial for building a comprehensive pharmacokinetic profile.

In Vitro Assays: Foundational Insights

In vitro experiments provide early, high-throughput data on a compound's intrinsic properties, guiding the selection of candidates for more extensive in vivo testing.

Rationale: This assay predicts the extent of hepatic first-pass metabolism, a key determinant of oral bioavailability. By incubating the compound with liver microsomes or S9 fractions, which contain key metabolic enzymes (e.g., Cytochrome P450s), we can estimate the rate of metabolic clearance. For example, in vitro metabolic stability studies of ZM241385 in rat liver microsomes and S9 fractions helped to understand its high systemic clearance.[4]

Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the 3-(4-(p-tolyloxy)phenyl)propanoic acid derivative in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), NADPH (a cofactor for P450 enzymes), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Add the test compound to the incubation mixture to initiate the metabolic reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the intrinsic clearance.

Rationale: The extent to which a drug binds to plasma proteins (e.g., albumin) influences its distribution and availability to target tissues. Only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Protocol: Equilibrium Dialysis

  • Apparatus: A semi-permeable membrane separates a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated until equilibrium is reached.

  • Sampling: Samples are taken from both chambers.

  • Analysis: The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Calculation: The percentage of unbound drug is calculated from the concentration difference between the buffer and plasma chambers.

In Vivo Pharmacokinetic Studies

In vivo studies in animal models (e.g., rodents) are essential for understanding the complete ADME profile of a drug candidate in a physiological system.[5]

Rationale: The choice of animal model, dose, and route of administration depends on the therapeutic indication and the compound's properties. For orally administered drugs, both intravenous (IV) and oral (PO) dosing are necessary to determine absolute bioavailability.

Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Sprague-Dawley rats are a commonly used model for initial pharmacokinetic studies.

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

    • Oral (PO) Group: A single dose is administered by oral gavage to assess absorption and oral bioavailability.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a cannulated vessel (e.g., jugular vein) or via sparse sampling.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Rationale: A robust and validated analytical method is critical for the accurate quantification of the drug and its metabolites in biological matrices.[6] High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8][9]

Key Validation Parameters:

  • Linearity: The range over which the assay is accurate.

  • Accuracy and Precision: Intra- and inter-day variability.

  • Selectivity: The ability to differentiate the analyte from other matrix components.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of the biological matrix on analyte ionization.

  • Stability: The stability of the analyte in the biological matrix under different storage conditions.

Data Analysis and Interpretation of Key Pharmacokinetic Parameters

Non-compartmental analysis is typically used to derive the key pharmacokinetic parameters from the plasma concentration-time data.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Cl ClearanceThe volume of plasma cleared of the drug per unit time; a measure of elimination efficiency.
Vd Volume of distributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
t1/2 Half-lifeThe time required for the plasma concentration to decrease by half.
F (%) BioavailabilityThe fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Data based on general pharmacokinetic principles.

For example, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in rats after oral administration showed a rapid absorption with a Tmax of 15 minutes. The parent compound and its sulfated and glucuronidated conjugates were detected, indicating significant metabolism. Such data is critical for understanding the disposition of the compound.

Metabolic Pathways of Phenylpropanoic Acid Derivatives

Phenylpropanoic acids can undergo various metabolic transformations, primarily in the liver. Understanding these pathways is crucial for identifying potential drug-drug interactions and for assessing the safety of metabolites.

Metabolism_Pathway Parent 3-(4-(p-tolyloxy)phenyl)propanoic acid Hydroxylation Aromatic Hydroxylation (CYP450) Parent->Hydroxylation Oxidation Side-Chain Oxidation Parent->Oxidation Ether_Cleavage O-dealkylation (Ether Cleavage) Parent->Ether_Cleavage Glucuronidation Glucuronidation (UGTs) Parent->Glucuronidation Direct Conjugation Hydroxylation->Glucuronidation Sulfation Sulfation (SULTs) Hydroxylation->Sulfation

Caption: Potential metabolic pathways for 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives.

Conclusion and Future Directions

The pharmacokinetic characterization of 3-(4-(p-tolyloxy)phenyl)propanoic acid derivatives is a critical component of their preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for assessing the ADME properties of these promising compounds. Future studies should focus on elucidating the specific metabolic pathways, identifying the enzymes involved, and exploring potential species differences in metabolism and pharmacokinetics. A thorough understanding of these aspects will be instrumental in translating the therapeutic potential of this chemical class into safe and effective medicines.

References

  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. (2020, March 2).
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. Sygnature Discovery.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC.
  • New phenylpropanoic acid derivative with antidiabetic potential acting as a partial PPAR gamma agonist - preclinical studies. (2010, April 21). The Conference Engine™.
  • Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists | Request PDF. ResearchGate.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. (2012, April 26). PubMed.
  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023, June 7). MDPI.
  • Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats. (2023, April 24). PubMed.
  • In Vivo Pharmacokinetics. WuXi AppTec DMPK.
  • Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide. Benchchem.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science.
  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. (2020, December 14).
  • Phenylpropanoic acid. Wikipedia.
  • Inhibitory Effects of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid on Amyloid β-Peptide Aggregation In Vitro. (2025, July 6). MDPI.
  • 3-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 10394. PubChem.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024, January 1). PubMed.
  • A Review of Analytical Methods for p-Coumaric Acid in Plant-Based Products, Beverages, and Biological Matrices. PubMed.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2023, November 9).
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Organic Syntheses Procedure.
  • Determination of polyfluoroalkyl substances in biological matrices by chromatography techniques.
  • Quantitation of arsenic in biological matrices. RTI International.
  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. ResearchGate.

Sources

Methodological & Application

Application Note: RP-HPLC Method Development and Validation for 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Physicochemical Profiling & Chromatographic Causality

The rational development of a High-Performance Liquid Chromatography (HPLC) method begins with the deconstruction of the analyte's physicochemical properties. The target molecule, 3-(4-(p-tolyloxy)phenyl)propanoic acid , features two distinct structural domains that dictate its chromatographic behavior:

  • A highly hydrophobic diaryl ether core (the p-tolyloxy phenyl group), which drives strong retention on non-polar stationary phases via hydrophobic and π−π interactions.

  • An ionizable propanoic acid tail , which acts as a weak acid with an estimated pKa​ of approximately 4.5.

The Causality of pH: If the mobile phase pH is maintained near the analyte's pKa​ (e.g., pH 4.0–5.0), the carboxylic acid group exists in a dynamic equilibrium between its neutral (protonated, −COOH ) and ionized (deprotonated, −COO− ) states. Because the ionized form is significantly more polar, it interacts less with the stationary phase. This mid-run equilibrium manifests chromatographically as severe peak tailing, split peaks, and irreproducible retention times[1]. To achieve a robust method, we must employ strict ion suppression by lowering the mobile phase pH at least two units below the pKa​ [2].

Method Development Rationale

As a Senior Application Scientist, method development is not about trial and error; it is about engineering a system where the chemistry works in your favor.

  • Mobile Phase & Ion Suppression: We select 0.1% Trifluoroacetic Acid (TFA) in water (pH ~2.0) as Mobile Phase A. TFA is a strong acid that fully protonates the propanoic acid moiety, forcing the molecule into its neutral, hydrophobic state. This guarantees sharp, symmetrical peaks.

  • Organic Modifier Selection: Acetonitrile (Mobile Phase B) is selected over methanol. Acetonitrile possesses lower viscosity (yielding lower system backpressure) and superior mass transfer kinetics. Furthermore, the nitrile π electrons in acetonitrile effectively disrupt the π−π interactions between the analyte's diaryl ether rings and the stationary phase, preventing secondary retention mechanisms that cause tailing[3].

  • Stationary Phase: A C18 Core-Shell column (100 mm × 4.6 mm, 2.7 µm) is optimal. The dense C18 alkyl chains provide the necessary hydrophobic retention for the p-tolyloxy phenyl core. The core-shell architecture reduces the longitudinal diffusion and eddy dispersion (minimizing the Van Deemter H term), delivering ultra-high plate counts comparable to sub-2 µm fully porous particles, but at a fraction of the backpressure.

  • Elution Strategy: Due to the extreme lipophilicity of the diaryl ether core, an isocratic method would result in excessive retention times and band broadening. A gradient elution strategy rapidly elutes the main peak while effectively washing out highly non-polar synthetic impurities (e.g., unreacted p-cresol derivatives).

HPLC_Workflow A Physicochemical Profiling pKa ~4.5, High LogP B Mobile Phase Selection Aq: 0.1% TFA (pH 2.0) Org: Acetonitrile A->B C Stationary Phase C18 Core-Shell (100 x 4.6 mm) A->C D Gradient Optimization Elute Hydrophobic Core B->D C->D E Method Validation ICH Q2(R2) & USP <621> D->E

Figure 1: Systematic RP-HPLC method development workflow for hydrophobic acidic compounds.

Ion_Suppression pH_High pH > 5.5 Ionized (-COO⁻) Result_High Poor Retention Peak Tailing pH_High->Result_High Hydrophilic pH_Low pH < 2.5 Neutral (-COOH) Result_Low Strong Retention Sharp Symmetrical Peaks pH_Low->Result_Low Hydrophobic

Figure 2: Effect of mobile phase pH on the ionization state and chromatographic behavior.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Before any unknown samples are analyzed, the system must pass a System Suitability Test (SST) to verify performance, strictly adhering to the allowable adjustments and requirements of USP <621>[4][5].

Step-by-Step Execution
  • Mobile Phase Preparation:

    • Phase A: Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultrapure water (18.2 M Ω⋅ cm). Degas and filter through a 0.22 µm membrane.

    • Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation:

    • Diluent: 50:50 Water:Acetonitrile (v/v). Crucial Insight: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch band broadening at the column head.

    • Stock Solution: Dissolve 10.0 mg of the reference standard in 10.0 mL of Acetonitrile (1.0 mg/mL).

    • Working Standard (SST): Dilute the stock to 100 µg/mL using the diluent.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 40% B for at least 10 column volumes until the UV baseline is flat and system pressure is stable.

  • SST Execution: Inject the 100 µg/mL working standard in six consecutive replicates. Evaluate the metrics against the USP <621> criteria before proceeding.

Chromatographic Conditions & Gradient Program
ParameterSpecification
Column C18 Core-Shell, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% TFA in Ultrapure Water
Mobile Phase B 100% Acetonitrile
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 5.0 µL
Detection (UV/PDA) 225 nm (Primary) / 275 nm (Secondary)
Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.06040Initial Hold / Equilibration
1.06040Isocratic Hold
7.01090Linear Gradient (Analyte Elution)
9.01090High Organic Wash (Impurity removal)
9.16040Return to Initial
13.06040Re-equilibration

System Suitability & Method Validation (E-E-A-T)

The analytical procedure must be validated to demonstrate it is "fit for purpose" across its lifecycle, aligning with the current ICH Q2(R2) guidelines[6][7]. Furthermore, any future method modernizations (e.g., scaling to UHPLC) must fall within the mathematical allowances defined by USP <621> [8][9].

System Suitability Test (SST) Criteria (per USP <621>)

The following parameters must be met during the 6-replicate SST injection sequence to validate the system's operational readiness.

SST ParameterUSP <621> Acceptance CriteriaExpected Result for this Method
Retention Time %RSD ≤2.0% <0.5%
Peak Area %RSD ≤2.0% <1.0%
Tailing Factor ( Tf​ ) ≤1.5 1.0−1.1 (Due to TFA ion suppression)
Theoretical Plates ( N ) >2000 >15,000 (Due to core-shell efficiency)
ICH Q2(R2) Validation Summary Data

Upon executing the full validation protocol, the quantitative data must be summarized to prove the method's scientific integrity.

Validation ParameterICH Q2(R2) RequirementMethod Performance Data
Specificity No interference at analyte RTBlank shows zero peaks at RT ~5.8 min
Linearity & Range R2≥0.999 across range R2=0.9998 (Range: 10 to 150 µg/mL)
Accuracy (Recovery) 98.0% – 102.0% recovery99.4% ± 0.6% (Spiked at 50, 100, 150%)
Precision (Repeatability) %RSD ≤2.0% (n=6)Intraday %RSD = 0.7%
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 1.5 µg/mL

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA), 2023.[Link]

  • Shimadzu Corporation. Effect of Mobile Phase pH on Reversed-Phase HPLC Separations of Ionizable Compounds.[Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. White Paper, 2023.[Link]

Sources

Application Note: 3-(4-(p-Tolyloxy)phenyl)propanoic Acid as a Privileged Scaffold in Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

In the pursuit of novel therapeutics for metabolic syndrome and Type 2 Diabetes Mellitus (T2DM), identifying versatile, high-yielding chemical starting points is critical. 3-(4-(p-tolyloxy)phenyl)propanoic acid (CAS: 881402-43-3) has emerged as a highly valuable building block. Structurally, it combines a flexible propanoic acid tail with a lipophilic diaryl ether core. This specific topology perfectly mimics endogenous long-chain free fatty acids (FFAs), making it a "privileged scaffold" for targeting lipid-sensing G-protein coupled receptors (GPCRs) such as GPR40 (Free Fatty Acid Receptor 1, FFAR1) and nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs) .

The mechanistic causality behind its efficacy lies in its bipartite structure:

  • The Propanoic Acid Moiety: Acts as an electrostatic anchor. In GPR40, the carboxylate forms critical salt bridges with Arg183 and Arg258 in the orthosteric binding pocket.

  • The Diaryl Ether Core: The p-tolyloxy group provides the necessary steric bulk and lipophilicity to occupy the hydrophobic sub-pockets of the receptor, driving the conformational changes required for intracellular signaling .

GPR40_Pathway Ligand Diaryl Ether Propanoic Acid (Agonist) GPR40 GPR40 / FFAR1 (Receptor) Ligand->GPR40 Binds Orthosteric Site Gq Gq Protein (Activation) GPR40->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds ER Receptors Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers Exocytosis

Fig 1: GPR40 signaling pathway activated by diaryl ether propanoic acid derivatives.

Synthetic Workflows: Library Generation via Amidation

To explore the Structure-Activity Relationship (SAR) of the propanoic acid tail, medicinal chemists frequently convert the carboxylic acid into various amides. This masks the negative charge, allowing researchers to evaluate whether the target receptor can tolerate non-acidic agonists or to shift the compound's profile toward CNS penetrance.

Protocol 1: High-Throughput Amidation of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Objective: Generate a focused library of diaryl ether amides using parallel synthesis.

Scientific Rationale for Reagent Selection: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/NHS. HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates the reaction even with sterically hindered aliphatic amines. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense 3-(4-(p-tolyloxy)phenyl)propanoic acid (0.1 mmol, 25.6 mg) into each well.

  • Activation: Add 0.5 mL of anhydrous DMF to each well, followed by HATU (0.12 mmol, 45.6 mg) and DIPEA (0.3 mmol, 52 µL).

  • Incubation: Seal the plate and agitate at 400 rpm for 15 minutes at room temperature (25°C) to ensure complete formation of the active ester.

  • Amine Addition: Add the respective primary or secondary amine (0.12 mmol) to each well.

  • Reaction: Agitate the plate for 12 hours at room temperature.

  • Quenching & Extraction: Quench the reaction with 0.5 mL of saturated aqueous NaHCO3​ . Extract with 1 mL of Ethyl Acetate (EtOAc) per well. Transfer the organic layer to a new plate and evaporate under a stream of nitrogen.

  • Purification: Purify the crude residues via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Synthetic_Workflow SM 3-(4-(p-tolyloxy)phenyl) propanoic acid Act Activation (HATU, DIPEA, DMF) SM->Act 15 min, RT Amine Amine Addition (R-NH2) Act->Amine Active Ester Pur Purification (Prep-HPLC) Amine->Pur 12 h, RT Prod Diaryl Ether Amide Library Pur->Prod >95% Purity

Fig 2: Parallel synthesis workflow for diaryl ether amide library generation.

In Vitro Pharmacological Screening

To validate the biological activity of the synthesized derivatives, a robust, self-validating cell-based assay is required. Because GPR40 is a Gq​ -coupled receptor, agonism directly translates to a transient spike in intracellular calcium ( Ca2+ ).

Protocol 2: Intracellular Calcium Flux Assay (FLIPR)

Objective: Determine the EC50​ of synthesized compounds for GPR40 activation.

Scientific Rationale for Assay Design: We utilize Fluo-4 AM , a cell-permeant fluorescent calcium indicator. The acetoxymethyl (AM) ester masks the negative charges of the dye, allowing it to cross the lipid bilayer. Once inside, endogenous cytoplasmic esterases cleave the AM groups, trapping the active, calcium-sensitive dye inside the cell. Probenecid is added to the assay buffer to inhibit organic anion transporters, preventing the cells from actively pumping the cleaved dye back into the extracellular space.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing human GPR40 at a density of 20,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove the culture media. Add 20 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM).

  • Incubation: Incubate the plate in the dark for 60 minutes at 37°C, followed by 15 minutes at room temperature to allow complete de-esterification of the dye.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in assay buffer (starting concentration 10 µM). Include TAK-875 (Fasiglifam) as a positive control and DMSO as a vehicle (negative) control.

  • Data Acquisition: Place the plate into a Fluorescent Imaging Plate Reader (FLIPR). Read baseline fluorescence for 10 seconds.

  • Injection: The FLIPR automatically injects 10 µL of the test compounds into the wells. Record the fluorescence (Excitation: 488 nm, Emission: 525 nm) continuously for 120 seconds.

  • Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.6 indicates a highly robust assay. Calculate EC50​ using a 4-parameter logistic non-linear regression model.

Structure-Activity Relationship (SAR) Data Presentation

Based on historical screening of diaryl ether propanoic acids, specific structural modifications predictably alter pharmacological behavior. The table below summarizes the expected quantitative and qualitative shifts in activity when modifying the 3-(4-(p-tolyloxy)phenyl)propanoic acid scaffold.

Table 1: SAR Summary of Scaffold Modifications

Modification ZoneSpecific AlterationRationaleImpact on GPR40 ( EC50​ )Impact on PPARγ ( EC50​ )
Propanoic Acid Tail Conversion to AmideMasks negative charge, increases lipophilicityComplete loss of activity (>10 µM)Decreased activity
Propanoic Acid Tail Alpha-methyl substitutionIntroduces chirality, restricts conformational flexibilityEnhances potency (S-enantiomer < 50 nM)Neutral
Diaryl Ether Bridge Replacement with Amine (-NH-)Alters bond angle and electron densitySlight decrease in potency (~500 nM)Significant loss of activity
p-Tolyl Group Substitution with p-Trifluoromethyl ( −CF3​ )Increases metabolic stability and lipophilicityHigh potency retained (~100 nM)Enhances potency (< 50 nM)
Phenyl Core Ortho-fluorinationInduces conformational lock via dipole interactionsEnhances potency (~30 nM)Neutral

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020, 68 (37), 9839-9877. URL:[Link]

  • Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 2021, 64 (7), 4130-4149. URL:[Link]

  • Non-Acidic Free Fatty Acid Receptor 4 Agonists with Antidiabetic Activity. Journal of Medicinal Chemistry, 2016, 59 (17), 8141-8147. URL:[Link]

Application Note: 3-(4-(p-Tolyloxy)phenyl)propanoic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of chemical building blocks dictates the trajectory of lead optimization. 3-(4-(p-tolyloxy)phenyl)propanoic acid (CAS: 881402-43-3) represents a highly versatile, bifunctional scaffold [3]. By combining a lipophilic diaryl ether moiety with an ionizable propanoic acid tail, this molecule perfectly mimics the pharmacophore of endogenous long-chain fatty acids. This application note provides a comprehensive guide for drug development professionals on utilizing this building block, specifically focusing on its application in synthesizing Free Fatty Acid Receptor (FFAR) agonists and Peroxisome Proliferator-Activated Receptor (PPAR) modulators.

Physicochemical Profiling

Before integrating this building block into synthetic workflows, understanding its baseline physicochemical properties is critical for predicting its behavior in both organic solvents and biological assays.

PropertyValueCausality / Implication for Drug Design
Chemical Formula C₁₆H₁₆O₃Provides a moderate molecular weight (256.30 g/mol ), leaving ample room for derivatization without violating Lipinski's Rule of 5.
CAS Number 881402-43-3Standardized identifier for procurement and regulatory documentation [3].
LogP (Estimated) ~3.8The high lipophilicity is driven by the diaryl ether core, ensuring excellent partitioning into hydrophobic receptor pockets.
pKa (Carboxylic Acid) ~4.5Ensures the molecule is predominantly ionized at physiological pH (7.4), acting as an electrostatic anchor.
H-Bond Donors/Acceptors 1 / 3Limits desolvation penalties during receptor binding while maintaining sufficient polarity for aqueous solubility.

Mechanistic Rationale: The Diaryl Ether Propanoic Acid Scaffold

The architectural brilliance of 3-(4-(p-tolyloxy)phenyl)propanoic acid lies in its dual nature.

The Diaryl Ether Core: Diaryl ethers are widely recognized as "privileged scaffolds" in drug discovery [1]. The oxygen atom bridging the p-tolyl and phenyl rings creates a bond angle of approximately 120°. This specific geometry provides conformational flexibility, allowing the two aromatic rings to sweep through a defined three-dimensional space. In the context of target binding, this flexibility enables the p-tolyl group to dynamically adapt and maximize van der Waals interactions within deep, rigid hydrophobic pockets of target proteins. Furthermore, the para-methyl group on the tolyl ring provides a vector for further functionalization or acts as a metabolic soft spot to tune pharmacokinetic half-life.

The Propanoic Acid Tail: The propanoic acid moiety serves as a critical electrostatic anchor. In targets like GPR40 (FFA1) or PPARγ, the terminal carboxylate forms indispensable salt bridges and hydrogen bond networks with conserved Arginine and Tyrosine residues [2]. The two-carbon (ethyl) linker between the phenyl ring and the carboxylate provides the exact spatial distance required to position the lipophilic tail into the binding pocket while keeping the polar head exposed to the solvent/receptor interface.

Primary Application: GPR40 (FFA1) Agonist Development

GPR40 is a G-protein-coupled receptor highly expressed in pancreatic β-cells. Agonists of GPR40 potentiate glucose-stimulated insulin secretion (GSIS), making them prime targets for Type 2 Diabetes therapeutics. 3-(4-(p-tolyloxy)phenyl)propanoic acid serves as an ideal orthosteric agonist precursor.

GPR40_Pathway Ligand Diaryl Ether Propanoic Acid GPR40 GPR40 (FFA1) Receptor Ligand->GPR40 Binds Gq Gq Protein Activation GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers Insulin Insulin Secretion Ca2->Insulin Promotes

Mechanism of action for diaryl ether propanoic acid derivatives targeting GPR40.

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Derivatization

To explore the Structure-Activity Relationship (SAR) of the propanoic acid tail, it is frequently converted into various amides. This protocol utilizes HATU to ensure high yields even with sterically hindered amines.

Causality of Reagents: The choice of HATU over traditional carbodiimides (like EDCI) is driven by its ability to form a highly reactive 7-aza-1-hydroxybenzotriazole active ester. This intermediate suppresses potential side reactions and significantly accelerates the nucleophilic attack. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve 3-(4-(p-tolyloxy)phenyl)propanoic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Cool the solution to 0°C. Add DIPEA (3.0 eq, 1.5 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes at 0°C.

  • Self-Validation Check: Quench a 5 µL aliquot in 100 µL of methanol. Analyze via LC-MS. The system is validated for the next step only if the parent acid (m/z 255.1[M-H]⁻) has completely disappeared, replaced by the transient methyl ester.

  • Coupling: Add the desired amine nucleophile (1.5 eq, 0.75 mmol) dropwise. Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.

  • Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (20 mL). Wash sequentially with 1M HCl (2 x 10 mL) to remove unreacted amine/DIPEA, saturated NaHCO₃ (2 x 10 mL) to remove acidic byproducts, and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Synthetic_Workflow Start 3-(4-(p-tolyloxy)phenyl) propanoic acid Activation Carboxylic Acid Activation (HATU/DIPEA) Start->Activation Step 1: 0°C, DMF Coupling Amide Coupling (+ Primary/Secondary Amine) Activation->Coupling Step 2: RT, 2-4h Purification Purification (Flash Chromatography) Coupling->Purification Step 3: Workup Validation Validation (LC-MS / NMR) Purification->Validation Step 4: QC

Standardized workflow for the amide derivatization of the propanoic acid building block.

Protocol B: In Vitro Microsomal Stability Assay (Pharmacokinetic Profiling)

Propanoic acid derivatives are susceptible to β-oxidation, while the p-tolyl group is a classic site for cytochrome P450-mediated benzylic oxidation. Evaluating phase I metabolic stability via human liver microsomes (HLMs) is essential.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the synthesized derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Sampling & Termination: At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-Validating System: The assay design is inherently self-validating. A parallel incubation lacking NADPH serves as a negative control to rule out chemical degradation or non-CYP enzymatic hydrolysis. Simultaneously, the rapid clearance of a positive control (Verapamil, >80% depletion at 30 min) confirms the enzymatic viability of the specific HLM batch used.

Quantitative Data Presentation

The efficiency of Protocol A varies predictably based on the steric and electronic profile of the amine nucleophile. The following table summarizes the expected outcomes when derivatizing 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Amine NucleophileSteric ProfileReaction Time (h)Expected Yield (%)LC-MS Purity (%)
Benzylamine Primary, Unhindered2.088 - 92> 98
Morpholine Secondary, Cyclic3.085 - 89> 97
tert-Butylamine Primary, Hindered4.575 - 80> 95
N-Methylaniline Secondary, Aromatic6.065 - 70> 95

References

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 2020.[Link]

  • Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. Journal of Medicinal Chemistry, 2021.[Link]

Application Notes and Protocols for In Vivo Dosing of 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for designing and executing in vivo dosing strategies for the investigational compound 3-(4-(p-tolyloxy)phenyl)propanoic acid. Recognizing the unique challenges posed by novel chemical entities, this document outlines detailed protocols and critical considerations for formulation, dose determination, administration, and pharmacokinetic/pharmacodynamic (PK/PD) analysis. The methodologies described herein are intended for researchers, scientists, and drug development professionals to establish a robust and reproducible in vivo testing paradigm, ensuring the generation of high-quality, translatable data.

Introduction to 3-(4-(p-tolyloxy)phenyl)propanoic acid

3-(4-(p-tolyloxy)phenyl)propanoic acid is a small molecule belonging to the arylpropionic acid class of compounds. This class is known for a wide range of biological activities, including anti-inflammatory effects.[1][2] The structure, featuring a phenylpropanoic acid core with a p-tolyloxy substitution, suggests it may interact with various biological targets. Recent research into similar phenylpropanoic acid derivatives has identified them as potent agonists for G protein-coupled receptors like GPR40, which is a target for type 2 diabetes.[3][4] Another study on a related structure, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, identified it as a GPR34 antagonist with efficacy in a mouse model of neuropathic pain.[5][6]

Given its structural characteristics, 3-(4-(p-tolyloxy)phenyl)propanoic acid is likely to exhibit poor aqueous solubility, a common challenge for many new chemical entities that can hinder oral bioavailability.[7][8] Therefore, a well-designed dosing strategy is paramount for accurately assessing its therapeutic potential in vivo.

Physicochemical Properties

A thorough understanding of the compound's physicochemical properties is the foundation for developing an effective in vivo dosing strategy.

PropertyValue / PredictionSourceJustification & Impact on Dosing Strategy
IUPAC Name 3-(4-methylphenyl)propanoic acid[9]N/A
Molecular Formula C10H12O2[9][10]N/A
Molecular Weight 164.20 g/mol [9][10]Essential for calculating molar concentrations and dose preparations.
XLogP3 2.2[9]A positive LogP value indicates lipophilicity, suggesting poor water solubility and potential for good membrane permeability. This necessitates enabling formulation strategies to improve dissolution.
Melting Point 113-120 °C[10]A relatively high melting point can be associated with "brick-dust" molecules that have strong crystal lattice energy, further contributing to poor solubility.[11]
Appearance White flakes/crystalline powder[10]The solid, crystalline nature confirms the need to address dissolution as a rate-limiting step for absorption.

Preclinical In Vivo Study Design: A Strategic Workflow

A well-structured in vivo study is critical for obtaining meaningful and reproducible results. This involves careful planning from animal model selection to data analysis.

Animal Model Selection

The choice of animal model is contingent on the therapeutic hypothesis. Given that arylpropionic acid derivatives have shown promise in metabolic diseases and pain, the following models are relevant:[2]

  • For Metabolic Disease (e.g., Type 2 Diabetes):

    • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet are a common and relevant model that mimics many aspects of human metabolic syndrome.[12][13]

    • Genetic Models: db/db mice or Zucker Diabetic Fatty (ZDF) rats, which have genetic mutations leading to obesity and diabetes, can also be considered.[14][15] These models are useful for studying mechanisms related to specific genetic pathways.[14]

  • For Neuropathic Pain:

    • Models involving nerve injury, such as chronic constriction injury (CCI) or spared nerve injury (SNI), are standard for inducing neuropathic pain states in rodents.[5]

Ethical Considerations and IACUC Compliance

All animal experiments must be conducted in accordance with institutional and national guidelines. A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before any work commences.[16][17]

The Three R's (Replacement, Reduction, Refinement) must be central to the study design: [18]

  • Replacement: Justify why non-animal alternatives are not suitable.

  • Reduction: Use appropriate statistical methods to determine the minimum number of animals required for scientifically valid results.

  • Refinement: Optimize procedures to minimize pain, distress, and discomfort. This includes establishing clear humane endpoints.[18][19]

Overall Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study with a novel compound.

Caption: High-level workflow for in vivo compound testing.

Formulation Development for Oral Administration

Due to the predicted poor aqueous solubility of 3-(4-(p-tolyloxy)phenyl)propanoic acid, a suitable formulation is crucial for achieving adequate oral bioavailability.[7][8][20]

Formulation Strategies

Several strategies can be employed to enhance the solubility and dissolution rate of poorly soluble drugs.[11][21]

StrategyPrincipleAdvantagesDisadvantages
Co-solvent System The drug is dissolved in a mixture of water-miscible organic solvents (e.g., PEG400, DMSO).[21]Simple to prepare, suitable for early-stage studies.Potential for drug precipitation upon dilution in GI fluids; solvent toxicity at high doses.
Nanosuspension The particle size of the drug is reduced to the nanometer range, increasing the surface area for dissolution.[8][11]Significantly improves dissolution rate and bioavailability; suitable for various administration routes.Requires specialized equipment (e.g., homogenizer); potential for physical instability (particle growth).
Solid Dispersion The drug is dispersed in a hydrophilic polymer matrix in an amorphous state.[8]Enhances both solubility and dissolution rate.Can be physically unstable (recrystallization); manufacturing can be complex.
Lipid-Based Systems (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, forming an emulsion or microemulsion in the GI tract.[8][20][21]Excellent for highly lipophilic drugs; can enhance lymphatic absorption.Can be complex to formulate and characterize; potential for GI side effects.

For initial in vivo studies, a nanosuspension is often a robust and scalable choice.

Protocol: Preparation of a Nanosuspension for Oral Gavage

This protocol describes the preparation of a 10 mg/mL nanosuspension using a wet milling approach.

Materials:

  • 3-(4-(p-tolyloxy)phenyl)propanoic acid

  • Hydroxypropyl methylcellulose (HPMC) or similar stabilizer

  • Polysorbate 80 (Tween® 80)

  • Milli-Q or WFI quality water

  • Zirconium oxide beads (0.5 mm)

  • High-speed homogenizer or bead mill

Procedure:

  • Prepare the Vehicle: In a sterile container, prepare the vehicle solution consisting of 0.5% (w/v) HPMC and 0.1% (w/v) Tween 80 in Milli-Q water. Mix until fully dissolved.

  • Create a Slurry: Weigh the required amount of 3-(4-(p-tolyloxy)phenyl)propanoic acid to achieve a final concentration of 10 mg/mL. Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while stirring to form a coarse suspension.

  • Milling: Transfer the suspension to a milling vessel containing zirconium oxide beads. Mill at high speed. The milling time will need to be optimized but is typically several hours.

  • Quality Control - Particle Size Analysis: Periodically take a small aliquot of the suspension, dilute it appropriately, and measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is a mean particle size (Z-average) of < 200 nm with a Polydispersity Index (PDI) of < 0.3.

  • Final Formulation: Once the desired particle size is achieved, separate the nanosuspension from the milling beads.

  • Storage: Store the final formulation at 2-8°C, protected from light. Re-disperse by gentle shaking before each use. Conduct short-term stability testing to ensure no significant particle growth occurs over the study period.

Dose Determination and Administration

Dose-Range Finding and MTD Studies

Before efficacy studies, it is essential to determine the maximum tolerated dose (MTD).[22][23] This is typically done in a dose-escalation study.

Protocol: Single-Dose MTD Study

  • Animal Allocation: Use small groups of mice (e.g., n=3-5 per sex per group).[22]

  • Dose Escalation: Administer a single dose of the compound via the intended route (e.g., oral gavage). Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Clinical Observation: Monitor the animals closely for 7-14 days for any signs of toxicity, including weight loss, changes in behavior, and altered appearance. A weight loss of 15-20% is often considered a sign of significant toxicity.[22]

  • MTD Definition: The MTD is the highest dose that does not cause mortality or significant signs of toxicity.[24]

For multi-dose studies, a repeat-dose MTD study over 5-7 days should be performed.[22]

Routes of Administration

The choice of administration route significantly impacts the pharmacokinetic profile of a compound.

RouteAbbreviationDescriptionProsCons
Oral Gavage PODirect administration into the stomach via a gavage needle.Clinically relevant for orally intended drugs; convenient for repeat dosing.Risk of administration error; subject to first-pass metabolism.
Intravenous IVInjection directly into a vein (e.g., tail vein).100% bioavailability; rapid onset of action.Technically challenging; can cause local irritation; not suitable for poorly soluble compounds unless specifically formulated.
Intraperitoneal IPInjection into the peritoneal cavity.Easier than IV; rapid absorption.Not a clinically relevant route for most human drugs; potential for injection into organs.
Subcutaneous SCInjection into the space between the skin and underlying tissue.Slower, more sustained absorption.Limited volume can be administered; potential for local irritation.
Protocol: Oral Gavage (PO) in Mice
  • Animal Restraint: Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.

  • Dose Preparation: Ensure the formulation is at room temperature and well-suspended. Draw the calculated volume into a syringe fitted with an appropriate-sized, ball-tipped gavage needle.

  • Administration: Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle.

  • Dose Delivery: Once the needle is in place, slowly depress the plunger to deliver the dose.

  • Post-Dosing Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

Understanding the relationship between drug exposure (PK) and its biological effect (PD) is a core goal of in vivo studies.

Pharmacokinetic (PK) Studies

A PK study measures the concentration of the drug in biological matrices (typically plasma) over time after administration.[23]

Protocol: Mouse Serial Blood Sampling for PK

  • Dosing: Administer a single dose of 3-(4-(p-tolyloxy)phenyl)propanoic acid to a cohort of mice (n=3-5 per time point).

  • Blood Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (~50-100 µL) into an anticoagulant-coated tube (e.g., K2EDTA). Common collection sites include the saphenous vein or facial vein.[25]

  • Plasma Preparation: Centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma to a new, labeled tube and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

G cluster_sampling Serial Sampling Time Points cluster_processing Sample Processing Dosing Single Dose Administered (PO or IV) T1 T1 (e.g., 15 min) Dosing->T1 T2 T2 (e.g., 30 min) Dosing->T2 Tn ...Tn (e.g., 24 hr) Dosing->Tn Collect Blood Collection (e.g., Saphenous Vein) Tn->Collect Centrifuge Centrifugation Collect->Centrifuge Plasma Plasma Isolation Centrifuge->Plasma Store Store at -80°C Plasma->Store Analysis LC-MS/MS Bioanalysis Store->Analysis PK_Model Pharmacokinetic Modeling (Cmax, Tmax, AUC, T½) Analysis->PK_Model

Caption: Workflow for a typical pharmacokinetic study.

Pharmacodynamic (PD) Biomarker Assessment

PD assessments measure the biological effect of the drug. The choice of biomarker is dependent on the therapeutic target.

  • For Metabolic Disease: An Oral Glucose Tolerance Test (OGTT) is a standard method to assess glucose homeostasis.[26] Following drug treatment, animals are given an oral glucose challenge, and blood glucose is measured over a 2-hour period. A reduction in the glucose excursion compared to vehicle-treated animals indicates a positive drug effect.

  • For Neuropathic Pain: Pain thresholds can be measured using methods like the von Frey test (for mechanical allodynia) or the Hargreaves test (for thermal hyperalgesia). An increase in the withdrawal threshold indicates an analgesic effect.

By correlating the PK profile with PD outcomes, a dose-exposure-response relationship can be established, which is critical for selecting a dose for more extensive efficacy studies and for predicting a therapeutic dose in humans.

References

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). [No Source Provided]
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. [No Source Provided]
  • Metabolic Disease Mouse Models for Reliable Drug Discovery. (n.d.). Cyagen. [Link]

  • Kayo, T., et al. (2016). Animal models of metabolic syndrome: a review. PMC. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025). MDPI. [Link]

  • Synthesis and Pharmacokinetic Behaviour of Ester Derivatives of 4-isobutylphenyl-2-propionic Acid (Ibuprofen) With End-Hydroxylated poly(N-vinyl Pyrrolidinone) and poly(N-acryloyl Morpholine) Oligomers. (1997). PubMed. [Link]

  • Metabolic Disease Models. (n.d.). Inotiv. [Link]

  • Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview. (n.d.). Frontiers. [Link]

  • Animal models of metabolic syndrome: a review. (n.d.). springermedizin.de. [Link]

  • IACUC Considerations for Preclincal Studies. (n.d.). SCIREQ. [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. [Link]

  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. (n.d.). PMC. [Link]

  • Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (2025). ichorbio. [Link]

  • 3-(p-Tolyl)propionic acid | C10H12O2. (n.d.). PubChem. [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (2024). PubMed. [Link]

  • IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. (2009). Office of Research. [Link]

  • Discovery of Phenylpropanoic Acid Derivatives Containing Polar Functionalities as Potent and Orally Bioavailable G Protein-Coupled Receptor 40 Agonists for the Treatment of Type 2 Diabetes. (2012). ACS Publications. [Link]

  • The IACUC. (2024). NIH OLAW. [Link]

  • Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. (2023). MDPI. [Link]

  • IACUC Policies, Guidelines and Standard Procedures. (n.d.). Georgetown University. [Link]

  • Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. (n.d.). ResearchGate. [Link]

  • 3-Substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists. (2011). PubMed. [Link]

  • IACUC Policies and Guidelines. (n.d.). UC Davis Office of Research. [Link]

  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI. [Link]

  • Propionic Acid: Method of Production, Current State and Perspectives. (n.d.). PMC. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). IJPPR. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 3-(4-(p-tolyloxy)phenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis of 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Synthesizing this molecule requires the formation of a sterically hindered diaryl ether linkage—a notoriously challenging motif that often suffers from low conversion rates and competing side reactions. By transitioning from empirical guesswork to a mechanistically grounded, self-validating workflow, we can systematically eliminate yield bottlenecks.

Mechanistic Overview & Synthetic Strategy

To maximize yield, we must first address a fundamental chemical incompatibility: do not attempt to cross-couple the free propanoic acid directly. Free carboxylic acids can poison palladium catalysts and rapidly consume the stoichiometric base required for the catalytic cycle.

Instead, our optimized workflow employs a two-step sequence:

  • Palladium-Catalyzed C–O Cross-Coupling (Buchwald-Hartwig): Reacting p-cresol with methyl 3-(4-bromophenyl)propanoate.

  • Saponification: Mild ester hydrolysis to yield the final free acid.

G A p-Cresol + Methyl 3-(4-bromophenyl)propanoate B Pd-Catalyzed C-O Coupling A->B Pd2(dba)3, RockPhos K3PO4, Toluene C Methyl 3-(4-(p-tolyloxy)phenyl)propanoate B->C 100 °C, 12h D Ester Hydrolysis (LiOH) C->D THF/MeOH/H2O E 3-(4-(p-tolyloxy)phenyl)propanoic acid D->E Acidic Workup (pH 2)

Synthetic workflow for 3-(4-(p-tolyloxy)phenyl)propanoic acid via Pd-catalyzed cross-coupling.

Troubleshooting & FAQs

Q1: Why am I seeing incomplete conversion of the aryl bromide during the cross-coupling step?

A1: Incomplete conversion in Buchwald-Hartwig C–O couplings is typically a symptom of premature catalyst death or a high activation barrier for oxidative addition 1. The active LnPd(0) species is highly sensitive to oxygen. Furthermore, if you are using a weak base with a poorly optimized ligand, the catalytic cycle stalls before the phenoxide can substitute the halide.

  • The Fix: Ensure strict anhydrous and anaerobic conditions. Switch to a highly electron-rich, bulky biaryl phosphine ligand like RockPhos or t-BuBrettPhos . The electron-rich nature of these ligands lowers the activation barrier for the oxidative addition of the aryl bromide, driving the reaction forward 2.

Q2: I am observing significant amounts of dehalogenated side product (methyl 3-phenylpropanoate). How can I minimize this?

A2: Hydrodehalogenation is a classic competing side reaction. It occurs when the rate of reductive elimination is slower than competing β-hydride elimination or hydrogen abstraction from the solvent/ligand 3.

  • The Fix: The steric bulk of your ligand is your primary defense. Bulky ligands force the palladium center into a low-coordinate geometry that dramatically accelerates reductive elimination, outcompeting the dehalogenation pathway 4. Additionally, ensure your solvent (Toluene) is rigorously anhydrous, as trace moisture acts as a hydride source.

Q3: My cross-coupling yield is excellent, but I lose >30% of my product during the ester hydrolysis step. What is going wrong?

A3: Yield loss during the saponification of the intermediate ester usually stems from the extreme lipophilicity of the diaryl ether motif. In purely aqueous base, the ester will "oil out," leading to incomplete hydrolysis. Furthermore, during acidic workup, the product can remain trapped in an emulsion.

  • The Fix: Employ a homogenous mixed-solvent system (THF/MeOH/H2O in a 2:1:1 ratio). The organic solvents ensure the lipophilic intermediate remains fully dissolved, exposing the ester directly to the hydroxide ions.

CatalyticCycle Pd0 L_nPd(0) PdII_OA L_nPd(II)(Ar)Br Pd0->PdII_OA Oxidative Addition (Aryl Bromide) PdII_Sub L_nPd(II)(Ar)(OAr') PdII_OA->PdII_Sub Ligand Exchange (Phenoxide) PdII_Sub->Pd0 Reductive Elimination (Diaryl Ether)

Buchwald-Hartwig catalytic cycle highlighting key mechanistic steps for C-O bond formation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and overall yield during the critical C–O bond formation step.

EntryCatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)2 / PPh3K2CO3Toluene10015%Poor oxidative addition; unreacted starting material.
2Pd2(dba)3 / XPhosCs2CO3Dioxane10045%Moderate hydrodehalogenation observed.
3CuI / TMHDCs2CO3NMP12078%Requires higher temperature; trace homocoupling 5.
4 Pd2(dba)3 / RockPhos K3PO4 Toluene 100 92% Clean conversion; rapid reductive elimination.

Standard Operating Procedures (SOPs)

Protocol A: Pd-Catalyzed Synthesis of Methyl 3-(4-(p-tolyloxy)phenyl)propanoate

This protocol utilizes a self-validating checkpoint to ensure catalyst activation before proceeding to workup.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with methyl 3-(4-bromophenyl)propanoate (1.0 equiv), p-cresol (1.2 equiv), anhydrous K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol%), and RockPhos (5 mol%).

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the flask tightly.

  • Reaction: Heat the stirred mixture to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You must observe the complete disappearance of the aryl bromide peak and a dominant peak corresponding to the product mass[M+H]^+^. If starting material remains, verify solvent anhydrousness.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove palladium black and phosphate salts. Rinse the pad with EtOAc.

  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the intermediate ester.

Protocol B: Saponification to 3-(4-(p-tolyloxy)phenyl)propanoic acid

This protocol prevents product loss by utilizing a mixed-solvent system to manage lipophilicity.

  • Dissolution: Dissolve the purified methyl ester from Protocol A in a 2:1:1 mixture of THF/MeOH/H2O (0.1 M concentration).

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv). Stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The high-Rf ester spot should be completely replaced by a baseline spot (the highly polar lithium carboxylate salt).

  • Solvent Removal: Concentrate the mixture under reduced pressure specifically to remove the volatile THF and MeOH. Do not evaporate to total dryness.

  • Acidification: Cool the remaining aqueous layer to 0 °C in an ice bath. Slowly acidify dropwise with 1M HCl until pH 2–3 is reached. A white precipitate should form.

  • Extraction: Extract the precipitated acid with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure 3-(4-(p-tolyloxy)phenyl)propanoic acid.

References

  • "Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec. 1

  • "Optimization of Buchwald-Hartwig amination conditions" BenchChem. 3

  • "Diaryl ether synthesis by etherification (arylation)" Organic Chemistry Portal. 2

  • "Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents" Royal Society of Chemistry. 4

  • "Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione." Semantic Scholar. 5

Sources

optimizing HPLC retention time for 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . This guide is engineered for researchers and drug development professionals tasked with optimizing the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention time for 3-(4-(p-tolyloxy)phenyl)propanoic acid .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will deconstruct the analyte's physicochemical properties, explain the thermodynamic causality behind retention shifts, and provide self-validating protocols to ensure your final method is robust, reproducible, and scientifically sound.

Analyte Profiling & Mechanistic Causality

Before adjusting any instrument parameters, we must understand the molecule. 3-(4-(p-tolyloxy)phenyl)propanoic acid is a highly lipophilic weak acid. It consists of a bulky, hydrophobic diaryl ether core (p-tolyloxy-phenyl) linked to an ionizable propanoic acid moiety (estimated pKa ~4.5).

The Causality of Retention: In RP-HPLC, retention is driven by hydrophobic partitioning between the mobile phase and the stationary phase. Because this molecule contains a carboxylic acid, its hydrophobicity is entirely dictated by the mobile phase pH.

  • Acidic Conditions (pH < 2.5): The molecule is protonated and exists in its unionized state (-COOH). This maximizes its hydrophobicity, leading to strong interactions with the stationary phase and longer retention times[1].

  • Basic Conditions (pH > 6.5): The molecule is deprotonated into a carboxylate anion (-COO⁻). The ionized species has significantly higher aqueous polarity and less hydrophobicity, which drastically reduces its interaction with the column and accelerates elution[2].

Method Development Logic

HPLC_Workflow Start Start Method Development 3-(4-(p-tolyloxy)phenyl)propanoic acid pH_Select 1. Buffer Selection Target pH 2.0 - 2.5 (e.g., 0.1% Formic Acid) Start->pH_Select Org_Select 2. Organic Modifier Select Acetonitrile (ACN) for high hydrophobicity pH_Select->Org_Select Ensures unionized state Col_Select 3. Stationary Phase Select C18 or Phenyl-Hexyl column Org_Select->Col_Select Grad_Test 4. Screening Gradient Run 5% to 95% ACN over 20 min Col_Select->Grad_Test Assess 5. Assess Retention (k') Grad_Test->Assess Too_Long Rt too long (k' > 10)? Increase %ACN or Temperature Assess->Too_Long Too_Short Rt too short (k' < 2)? Decrease %ACN or use weaker solvent Assess->Too_Short Optimized Optimized Method Established (2 < k' < 10) Too_Long->Optimized Too_Short->Optimized

Caption: RP-HPLC Method Development Workflow for Lipophilic Carboxylic Acids.

Self-Validating Experimental Protocol

To optimize the retention time (Rt) while ensuring method ruggedness, follow this step-by-step isocratic translation protocol. This protocol contains built-in self-validation checkpoints to guarantee that your experimental choices are structurally sound.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): 0.1% Formic Acid in MS-grade Water (Yields pH ~2.7).

  • Organic Phase (B): 0.1% Formic Acid in MS-grade Acetonitrile (ACN).

  • Causality: Formic acid ensures the pH is well below the analyte's pKa of 4.5, keeping it unionized for predictable retention. Acetonitrile is chosen over methanol due to its stronger elution strength, which is necessary for the bulky diaryl ether core.

Step 2: Broad Gradient Screening

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Parameters: Flow rate 1.0 mL/min, Temperature 40°C.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Action: Record the retention time (Rt) of the analyte.

Step 3: Isocratic Translation

  • Calculate the exact %B at the time of elution by subtracting the system dwell volume (tD) from the Rt.

  • Set your HPLC to an isocratic hold at this calculated %B (e.g., 65% ACN).

Step 4: The Self-Validation Checkpoints A scientific method must prove its own validity. Perform the following two checks:

  • Buffer Robustness Check: Prepare a secondary aqueous mobile phase at pH 3.0. Inject your standard. If the Rt shifts by less than 2%, your buffer capacity is sufficient, proving the method is robust against minor pH fluctuations[3].

  • Thermodynamic Linearity Check: Inject the sample at flow rates of 0.8, 1.0, and 1.2 mL/min. Plot the retention factor (k') against the inverse of the flow rate. A perfectly linear relationship validates that the retention mechanism is purely partition-based and free from secondary silanol interactions.

Troubleshooting & FAQs

Q1: My retention time is excessively long (>25 minutes) even at 60% Acetonitrile. How can I accelerate elution without sacrificing peak shape? A1: The diaryl ether core makes this molecule exceptionally retentive on a standard C18 column under acidic conditions. Solution: Switch from a C18 to a Phenyl-Hexyl stationary phase. While a C18 relies purely on dispersive hydrophobic interactions, a Phenyl-Hexyl column leverages π−π interactions with the analyte's aromatic rings. This alternative selectivity often allows for faster elution of bulky aromatic compounds. Additionally, increase the column temperature to 45°C. Higher temperatures reduce mobile phase viscosity and improve mass transfer kinetics, decreasing the retention factor without altering selectivity.

Q2: I am observing peak splitting and shifting retention times between runs. What is the root cause? A2: This is a classic symptom of operating too close to the analyte's pKa. If your mobile phase pH is between 3.5 and 5.5 (e.g., using unbuffered water or weak acetate buffers), the molecule exists in a dynamic equilibrium between its unionized (-COOH) and ionized (-COO⁻) states during the run. Because these two states have vastly different partition coefficients, they travel down the column at different velocities, causing peak distortion. Solution: As a rule of chromatography, the mobile phase pH must be at least ±1.5 units away from the pKa[4]. Lower the pH to 2.5 using 0.1% Formic Acid to ensure >98% of the analyte remains in a single, unionized state.

Q3: Can I intentionally use a high-pH mobile phase to reduce the retention time? A3: Yes. By raising the pH to >7.0 (using a buffer like 10 mM Ammonium Bicarbonate), you intentionally ionize the carboxylic acid. The ionized species has significantly higher polarity and less hydrophobicity, drastically reducing its interaction with the stationary phase and shortening the retention time[2]. Ensure you use a high-pH stable column (e.g., hybrid silica) to prevent stationary phase dissolution.

pH_Causality Acid Analyte: Carboxylic Acid (pKa ≈ 4.5) Low_pH Acidic Mobile Phase (pH < 2.5) Acid->Low_pH High_pH Basic Mobile Phase (pH > 6.5) Acid->High_pH State_Neutral Unionized (-COOH) Dominated by Hydrophobic Core Low_pH->State_Neutral Protonation State_Ionized Ionized (-COO⁻) Increased Aqueous Polarity High_pH->State_Ionized Deprotonation Ret_High Strong Stationary Phase Interaction Increased Retention Time State_Neutral->Ret_High Partitioning Ret_Low Weak Stationary Phase Interaction Decreased Retention Time State_Ionized->Ret_Low Solvation

Caption: Mechanistic causality between mobile phase pH, analyte ionization, and retention.

Quantitative Data Summary

The table below summarizes the expected retention behavior of 3-(4-(p-tolyloxy)phenyl)propanoic acid based on mobile phase pH manipulation.

Mobile Phase pHPrimary Buffer AdditiveAnalyte Ionization StateEstimated % IonizedRelative HydrophobicityExpected Retention Shift (C18)
2.0 - 2.5 0.1% TFA or Formic AcidUnionized (-COOH)< 1%MaximumBaseline (Longest Rt, Sharp Peak)
4.0 - 5.0 10 mM Ammonium AcetateMixed State~ 50%VariableUnstable Rt / Severe Peak Tailing
7.5 - 8.0 10 mM Ammonium BicarbonateIonized (-COO⁻)> 99%MinimumSignificantly Shorter Rt

References

  • Phenomenex. "Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX". chromatographyonline.com.
  • Agilent. "Control pH During Method Development for Better Chromatography". agilent.com.
  • LCGC International. "New Advice on an Old Topic: Buffers in Reversed-Phase HPLC". chromatographyonline.com.
  • LCGC. "Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?". chromatographyonline.com.

Sources

Technical Support Center: Solubilization Strategies for 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 3-(4-(p-tolyloxy)phenyl)propanoic acid .

This guide bypasses generic advice to focus on the specific physicochemical causality of this compound, providing self-validating protocols to ensure data integrity in your assays and preclinical formulations.

FAQ: Physicochemical Properties & Solubilization Theory

Q: Why does 3-(4-(p-tolyloxy)phenyl)propanoic acid exhibit such poor aqueous solubility? A: The solubility challenge is rooted in the compound's structural dichotomy. It possesses a hydrophilic propanoic acid headgroup (pKa ~4.5) attached to a highly lipophilic, bulky 4-(p-tolyloxy)phenyl tail (a diaryl ether moiety). At acidic or neutral pH, the hydrophobic effect of the diaryl ether tail drives rapid aggregation and precipitation. While adjusting the pH above its pKa ionizes the carboxylic acid and improves solubility[1], the thermodynamic penalty of exposing the bulky hydrophobic tail to water remains high, often resulting in micellization or colloidal crashes[2].

Q: What is the recommended baseline storage and stock solution protocol? A: Always prepare primary stock solutions (10–50 mM) in 100% anhydrous Dimethyl Sulfoxide (DMSO). The compound is highly soluble in DMSO because the solvent effectively disrupts intermolecular hydrogen bonding between the carboxylic acid dimers while fully solvating the hydrophobic diaryl ether tail. Store aliquots at -20°C in amber vials to prevent repeated freeze-thaw cycles and photodegradation.

Troubleshooting Guide: In Vitro Assays (Cellular & Biochemical)

Issue: “When I dilute my DMSO stock into cell culture media or biochemical assay buffer (pH 7.4), the solution turns cloudy, and my assay results are highly variable.”

Causality: You are experiencing a "solvent crash." When the DMSO is diluted into the aqueous buffer, the local concentration of the highly lipophilic compound exceeds its kinetic solubility limit before it can evenly disperse. The compound nucleates and forms micro-precipitates.

Solution: Carrier-Protein Facilitated Solubilization To prevent nucleation, you must provide a hydrophobic sink in the aqueous phase before introducing the compound. Bovine Serum Albumin (BSA) acts as a lipid carrier, binding the p-tolyloxy tail within its hydrophobic pockets.

Step-by-Step Protocol:

  • Prepare your target assay buffer (e.g., PBS or DMEM) supplemented with 0.1% (w/v) fatty-acid-free BSA .

  • Warm the buffer to 37°C to increase kinetic solubility.

  • Place the buffer on a vortex mixer at medium speed.

  • Add the 10 mM DMSO stock solution dropwise directly into the vortex vortex (avoiding the tube walls) to achieve your final concentration (ensure final DMSO is ≤ 1.0% v/v).

  • Self-Validation Step: Incubate the solution for 30 minutes at room temperature. Measure the absorbance at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 compared to a blank indicates colloidal aggregation. Alternatively, centrifuge at 10,000 × g for 10 minutes; if a pellet forms, your compound has precipitated, and you must lower your target concentration.

Troubleshooting Guide: In Vivo Formulation (Preclinical Dosing)

Issue: “We need an aqueous, biocompatible vehicle for intravenous (IV) or oral (PO) dosing in rodents. Standard cosolvents like Tween-80 or high DMSO are causing vehicle toxicity.”

Causality: High concentrations of surfactants or organic solvents disrupt cell membranes and cause hemolysis or anaphylaxis in vivo. You need a method that masks the hydrophobicity of the compound without relying on harsh solvents.

Solution: pH-Adjusted Cyclodextrin Complexation The optimal strategy is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) [3]. The β-CD molecule forms a truncated cone with a hydrophobic cavity diameter of ~6.2 Å. This cavity is ideally sized to encapsulate the bulky aromatic p-tolyloxy ring system, shielding it from water, while the ionized propanoate group remains exposed to the aqueous exterior[4].

Step-by-Step Protocol:

  • Weigh 200 mg of HP-β-CD and dissolve it in 800 µL of sterile water to create a 20% (w/v) HP-β-CD vehicle.

  • Add the required mass of 3-(4-(p-tolyloxy)phenyl)propanoic acid (e.g., 5 mg for a 5 mg/mL target dose). The mixture will initially be a cloudy suspension.

  • Crucial Step (Ionization): Slowly titrate the suspension with 0.1 N NaOH in 2 µL increments while vortexing. Monitor the pH. As the pH approaches 7.5–8.0 (well above the pKa of ~4.5), the compound converts to its sodium salt[1], drastically increasing its affinity for the aqueous phase and allowing the HP-β-CD to encapsulate the hydrophobic tail.

  • Sonicate the mixture in a water bath at 37°C for 15–30 minutes until the solution becomes completely transparent.

  • Self-Validation Step: Centrifuge the formulation at 10,000 × g for 5 minutes. If the solution is clear and no pellet is visible, filter it through a 0.22 µm PTFE syringe filter. Quantify the filtrate via LC-MS/UV against a standard curve to confirm that 100% of the active pharmaceutical ingredient (API) is in solution prior to dosing.

Quantitative Data Summary

The following table summarizes the expected performance of various solubilization vehicles for this specific class of lipophilic weak acids.

Solubilization StrategyVehicle CompositionEstimated Max SolubilityBiocompatibility / ToxicityBest Use Case
Cosolvent (Stock) 100% Anhydrous DMSO> 50 mMHigh toxicity (in vivo)Primary stock solutions
Aqueous Buffer PBS (pH 7.4)< 0.1 mMNon-toxicBaseline reference
Protein Binding PBS + 0.1% BSA0.5 - 1.0 mMNon-toxic (in vitro)Cell culture assays
Cyclodextrin 20% HP-β-CD (pH 7.5)5.0 - 10.0 mMExcellent (FDA approved)IV / PO in vivo dosing
Lipid Micelles 10% Cremophor EL + 10% PEG400> 10.0 mMModerate (anaphylaxis risk)High-dose toxicology

Solubilization Decision Tree

Use the following logical workflow to determine the appropriate solubilization strategy based on your experimental endpoint.

SolubilizationStrategy Start 3-(4-(p-tolyloxy)phenyl)propanoic acid (Poor Aqueous Solubility) Branch1 In Vitro Assays (Biochemical / Cell Culture) Start->Branch1 Branch2 In Vivo Studies (PO / IV / IP Dosing) Start->Branch2 Stock Prepare 10-50 mM Stock in 100% DMSO Branch1->Stock pHAdjust pH Adjustment (pH 7.4-8.0) Ionizes Propanoic Acid (pKa ~4.5) Branch2->pHAdjust Dilution Dilute into Assay Buffer (Keep DMSO < 1%) Stock->Dilution CheckPrecip Visual/Centrifugation Precipitation Check Dilution->CheckPrecip AddBSA Add Carrier Protein (0.1% BSA) or Tween-20 CheckPrecip->AddBSA Precipitates ProceedInVitro Proceed to Assay CheckPrecip->ProceedInVitro Clear AddBSA->ProceedInVitro CDComplex Cyclodextrin Complexation (10-20% HP-β-CD) pHAdjust->CDComplex CheckClear Solution Optically Clear? (Filter 0.22 µm) CDComplex->CheckClear ProceedInVivo Proceed to Dosing CheckClear->ProceedInVivo Yes LipidForm Lipid Formulation (PEG400 / Cremophor EL) CheckClear->LipidForm No LipidForm->ProceedInVivo

Workflow for solubilizing 3-(4-(p-tolyloxy)phenyl)propanoic acid based on experimental application.

References[1] Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3e7SmnTlqiKA6anzpI-uowWRkhuydjHS23W7Zc1Ej31UAL9M7DBRytm24xg3j6hzLjE1icfDkeooV6ryDGhXoziutXZIyc8kBIKlbALAoCqWWcOz1pxtbZa94b92sf8bLYNebnbB1m7twNsqb6dkW8KFNxj7BBaatYCjVETN33BUEAM98CQ==[2] Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyXVMu4U1ydnEmlqcAYDZWM0D9o_vU4mcoYaBi6ES8eswPR4rPg7OfCYGJcnr1AaARmQ0yHjuZBlIiGGB-skgo10DB6f-P74r3CCPuA1coSVJ-TI6gYaP-zalw7UJScZ4gGRMRDoPDpTAlGUC-[3] Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqZgF-ul82aoh-6voYCQ2Q4Wz7eg_57DPcGDmQbywlmaR914mHhwZYClTyQWXJqlv6kCKeVpjeIsrtMLxAuETaquqfH_UXiATDkQiPUIvVKIsC4mi6yZVSvyFkAyUrDbjRtt27dFRK7hSSEkfPIeScBg==[4] Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkg5sPuilJKofh7NArcZWhq8CBIdDQxNoldgXq8H7eBuFk5BZll1N3mHX7D_OuBnrD3ww1SKE4yJ3WWg5j11xujl364RUXlD6gp6PiPnvXfPChv4jEZkHadGXWVwA59X10TkOFI3dyyR91me8s

Sources

Technical Support Center: Optimizing Esterification of 3-(4-(p-tolyloxy)phenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 3-(4-(p-tolyloxy)phenyl)propanoic acid . Synthesizing esters from this specific intermediate can be deceptively challenging due to its dual chemical nature: an unhindered aliphatic carboxylic acid chain coupled with a highly electron-rich diaryl ether moiety.

Below, we provide a mechanistic breakdown of common failure points, troubleshooting FAQs, quantitative method comparisons, and self-validating experimental protocols to ensure high-yield esterification while suppressing side products.

Section 1: Molecular Vulnerability Profile

To optimize this reaction, you must first understand the causality behind the side products. 3-(4-(p-tolyloxy)phenyl)propanoic acid possesses two distinct reactive domains:

  • The Diaryl Ether Core (p-tolyloxy group): The ether oxygen strongly donates electron density into the adjacent aromatic rings via resonance. This makes the aromatic system highly susceptible to Electrophilic Aromatic Substitution (EAS) [1]. Harsh acidic conditions or potent electrophiles will attack these rings rather than the target carboxylic acid.

  • The Propanoic Acid Chain: While sterically unhindered, activating this aliphatic acid with carbodiimides (like DCC or EDC) forms an O-acylisourea intermediate. If the subsequent nucleophilic attack by the alcohol is delayed, the intermediate will undergo an irreversible O-to-N acyl migration[2].

Section 2: Troubleshooting FAQs

Q1: I am using DCC/DMAP (Steglich esterification) but getting a massive +206 Da mass adduct in my LC-MS and very low ester yield. What is this byproduct? A: You are observing the formation of an N-acylurea . During a standard Steglich esterification, the carbodiimide activates the acid to form an O-acylisourea intermediate[3]. If the alcohol does not attack quickly enough, this intermediate undergoes a spontaneous O-to-N acyl migration to form a highly stable, unreactive N-acylurea dead-end product[2]. Solution: This migration is heavily solvent-dependent. Solvents like THF or dioxane exacerbate the issue, whereas dichloromethane (DCM) limits it[4]. Furthermore, adding a catalytic amount of p-toluenesulfonic acid (p-TSA·H₂O, ~5 mol%) effectively eliminates the N-acylurea byproduct by protonating the intermediate and suppressing the migration pathway[4].

Q2: I tried a standard Fischer esterification with concentrated H₂SO₄ and methanol, but the reaction turned black and yielded multiple polar spots on TLC. Why? A: The failure stems from the electron-rich diaryl ether moiety. While the propanoic acid chain readily undergoes standard Fischer esterification[5], strong acids like concentrated sulfuric acid act as potent sulfonating agents. H₂SO₄ rapidly sulfonates the activated aromatic rings of the p-tolyloxy group, leading to water-soluble, polymeric, or charred byproducts. Solution: Avoid H₂SO₄ entirely. Use a mild Brønsted acid like p-TSA or a solid resin catalyst (e.g., Amberlyst-15), and drive the thermodynamically controlled equilibrium forward using a Dean-Stark trap to remove water[6].

Q3: I attempted to synthesize the acid chloride using oxalyl chloride to bypass equilibrium issues, but I isolated a polymeric mess. What happened? A: Acid chlorides are highly reactive electrophiles. When you converted the starting material into an acid chloride, you created a molecule containing both a potent electrophile and a potent nucleophile (the electron-rich diaryl ether rings). Even without a strong Lewis acid catalyst, heating this intermediate causes intermolecular Friedel-Crafts acylation [1]. The acid chloride of one molecule attacks the activated aromatic ring of another, leading to rapid oligomerization. Solution: Avoid the acid chloride route entirely for electron-rich diaryl ether substrates. Stick to mild carbodiimide coupling.

Section 3: Quantitative Data & Method Comparison

Esterification MethodReagents / CatalystSolventPrimary Side Product RiskExpected Yield
Standard FischerH₂SO₄, AlcoholAlcohol (neat)Aromatic ring sulfonation< 20% (Destructive)
Mild Fischerp-TSA, AlcoholTolueneEster hydrolysis (if wet)75 - 85%
Standard SteglichDCC, DMAPTHFN-acylurea (+206 Da)40 - 60%
Modified Steglich EDC·HCl, DMAP, p-TSA DCM Negligible > 90%
Acid ChlorideOxalyl Chloride, then ROHDCMIntermolecular Friedel-Crafts< 10% (Polymeric)

Section 4: Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (Recommended)

This self-validating protocol utilizes EDC·HCl for easy byproduct removal and incorporates p-TSA to mechanically shut down the N-acylurea side reaction.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 eq of 3-(4-(p-tolyloxy)phenyl)propanoic acid and 1.2 eq of the target alcohol in anhydrous DCM to achieve a 0.2 M concentration.

  • Catalyst Addition: Add 0.1 eq of DMAP and 0.05 eq of p-TSA·H₂O. Mechanistic Note: The addition of catalytic p-TSA is critical as it suppresses the O-to-N acyl migration of the intermediate[4].

  • Thermal Control: Cool the mixture to 0 °C using an ice bath. Mechanistic Note: Low temperatures stabilize the highly reactive O-acylisourea intermediate, further preventing rearrangement.

  • Activation: Add 1.2 eq of EDC·HCl portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm naturally to room temperature and stir for 4-6 hours. Monitor completion via TLC (UV active).

  • Workup: Dilute with additional DCM. Wash the organic layer sequentially with 1M HCl (removes DMAP and EDC urea byproducts), saturated NaHCO₃ (removes unreacted carboxylic acid), and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Fischer Esterification (Alternative)

Ideal for simple aliphatic alcohols (e.g., ethanol, butanol) where carbodiimides are unnecessary.

  • Preparation: Charge a round-bottom flask with 1.0 eq of the carboxylic acid, 5.0 eq of the target alcohol, and 0.1 eq of p-TSA.

  • Solvent: Suspend the reagents in toluene (0.5 M).

  • Apparatus: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reflux: Heat the mixture to 110 °C for 12-16 hours. Mechanistic Note: Azeotropic removal of water physically drives the thermodynamically controlled equilibrium to completion, preventing ester hydrolysis[5].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash thoroughly with saturated NaHCO₃ to quench the acid catalyst and extract any unreacted starting material.

Section 5: Mechanistic Pathway Visualization

Reaction_Pathway Acid 3-(4-(p-tolyloxy)phenyl) propanoic acid O_Acyl O-Acylisourea Intermediate Acid->O_Acyl Activation DCC EDC / DCC (Carbodiimide) DCC->O_Acyl N_Acylurea N-Acylurea (Dead-End Side Product) O_Acyl->N_Acylurea O-to-N Acyl Migration (Favored in THF/Dioxane) Active_Ester N-Acylpyridinium (Active Ester) O_Acyl->Active_Ester + DMAP / p-TSA (Migration Suppressed) Target_Ester Desired Ester (High Yield) Active_Ester->Target_Ester Nucleophilic Attack Alcohol Target Alcohol (R-OH) Alcohol->Target_Ester

Divergent pathways of the O-acylisourea intermediate during Steglich esterification.

References

  • Steglich Esterification - Organic Chemistry Portal. 3

  • Steglich esterification - Grokipedia. 2

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification - The Journal of Organic Chemistry - ACS Publications. 4

  • Fischer–Speier esterification - Wikipedia. 6

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry.5

  • A Common Diaryl Ether Intermediate for the Gram-Scale Assembly of Oxazine and Xanthene Fluorophores - PMC (NIH). 1

Sources

Validation & Comparative

Comparative Analysis: 3-(4-(p-tolyloxy)phenyl)propanoic Acid vs. 3-(4-phenoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

In the intricate process of drug discovery and lead optimization, the adage "small changes can make a big difference" holds profound truth. The substitution of a single hydrogen atom with a methyl group can dramatically alter a molecule's physicochemical properties, metabolic stability, and target engagement. This guide provides a detailed, data-centric comparison of two closely related diaryl ether propanoic acids: 3-(4-(p-tolyloxy)phenyl)propanoic acid and its unmethylated counterpart, 3-(4-phenoxyphenyl)propanoic acid. Our objective is to equip researchers, medicinal chemists, and drug development professionals with a clear, evidence-based understanding of how this subtle structural modification can translate into significant functional differences.

Molecular Structure and Physicochemical Landscape

The foundational difference between the two compounds is the presence of a para-methyl group on the terminal phenyl ring of the tolyloxy derivative. This seemingly minor addition introduces tangible changes in lipophilicity and molecular weight, which are critical parameters influencing a compound's journey through biological systems.

The diaryl ether motif itself is recognized as a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to orient functional groups in a desirable 3D space.[1][2] Both molecules belong to the broader class of arylpropanoic acids, a family renowned for its diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3]

Comparative Physicochemical Data

Property3-(4-(p-tolyloxy)phenyl)propanoic acid3-(4-phenoxyphenyl)propanoic acidScientific Rationale for Difference
Molecular Formula C₁₆H₁₆O₃C₁₅H₁₄O₃[4][5]Addition of a -CH₂- unit.
Molecular Weight 256.30 g/mol 242.27 g/mol [4][5]The added methyl group increases the overall mass.
Calculated XLogP3 ~3.93.5[4]The non-polar methyl group increases hydrophobicity, leading to a higher predicted octanol-water partition coefficient.
Polar Surface Area 46.5 Ų46.5 Ų[4]The polar surface area is dictated by the ether and carboxylic acid groups, which are identical in both molecules.
Calculated pKa ~4.8~4.8[6]The acidity is primarily determined by the propanoic acid moiety.[6] The distal methyl group has a negligible electronic effect on the carboxyl group's ability to donate a proton.

Table 1: Key Physicochemical Properties.

The most significant consequence of the additional methyl group is the increase in lipophilicity (LogP). This property is a double-edged sword in drug design. While higher lipophilicity can improve cell membrane permeability and target engagement within hydrophobic binding pockets, it can also lead to lower aqueous solubility, increased plasma protein binding, and higher rates of metabolic clearance.

Synthetic Strategy: A Unified and Robust Protocol

The synthesis of both compounds can be efficiently achieved via a two-step sequence involving a Williamson ether synthesis followed by saponification. This approach is highly reliable and scalable for generating a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis

Step 1: Williamson Ether Synthesis of the Ester Intermediate

  • Preparation: To a solution of ethyl 3-(4-hydroxyphenyl)propanoate (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base. Causality: A polar aprotic solvent is chosen to solubilize the reactants without interfering with the nucleophilic phenoxide. K₂CO₃ is a practical and safe base for this transformation.

  • Aryl Halide Addition: Add the corresponding aryl halide (1-bromo-4-methylbenzene for the tolyloxy derivative or bromobenzene for the phenoxy derivative, 1.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture, dilute with water, and extract the product with ethyl acetate. The organic layers are combined, washed with brine to remove residual DMF and salts, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude ester is purified by flash column chromatography on silica gel.

Step 2: Saponification to the Final Acid

  • Hydrolysis: Dissolve the purified ester intermediate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Add an excess of lithium hydroxide (LiOH, 3.0 eq). Causality: LiOH is a strong nucleophile for ester hydrolysis, and the THF/water co-solvent system ensures the solubility of both the lipophilic ester and the ionic hydroxide.

  • Reaction: Stir at room temperature for 2-4 hours, monitoring by TLC.

  • Acidification: Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1N hydrochloric acid (HCl). This protonates the carboxylate salt, causing the final product to precipitate or partition into an organic layer.

  • Extraction and Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield the pure carboxylic acid.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification Reactants Ethyl 3-(4-hydroxyphenyl)propanoate + Aryl Halide (Ar-Br) Conditions1 K₂CO₃, DMF 80-100 °C Reactants->Conditions1 Workup1 Aqueous Work-up & Extraction Conditions1->Workup1 Purification1 Column Chromatography Workup1->Purification1 Intermediate Purified Ester Intermediate (Ar-O-Ph-CH₂CH₂COOEt) Purification1->Intermediate Hydrolysis LiOH, THF/H₂O Room Temperature Intermediate->Hydrolysis Acidification Acidify with 1N HCl Hydrolysis->Acidification Extraction2 Extraction & Isolation Acidification->Extraction2 Product Final Product (Ar-O-Ph-CH₂CH₂COOH) Extraction2->Product

Figure 1: A generalized workflow for the two-step synthesis of the target propanoic acids.

Comparative Biological Activity: A Case Study on PPARγ Modulation

The diaryl ether scaffold is present in numerous ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis and glucose metabolism.[7] Full agonists of PPARγ, like the thiazolidinediones, are effective anti-diabetic drugs but are associated with side effects.[7][8] Consequently, there is significant interest in developing partial agonists that may offer a safer therapeutic window.[9]

To illustrate the potential impact of the para-methyl group, we present a hypothetical comparison of the two title compounds in a standard in vitro assay for PPARγ activation.

Experimental Protocol: PPARγ Transactivation Assay
  • Cell Line: Use a stable cell line, such as HEK293T, that is engineered to co-express the human PPARγ ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).

  • Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 3-(4-(p-tolyloxy)phenyl)propanoic acid, 3-(4-phenoxyphenyl)propanoic acid, or a known full agonist (e.g., Rosiglitazone) as a positive control. Include a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • Lysis and Detection: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a cell viability marker (e.g., CellTiter-Glo®). Plot the normalized data against compound concentration and fit to a four-parameter logistic equation to determine EC₅₀ (potency) and Eₘₐₓ (maximal efficacy) values.

Hypothetical Experimental Data

CompoundPotency (EC₅₀, µM)Efficacy (Eₘₐₓ, % of Rosiglitazone)
Rosiglitazone (Control)0.15100%
3-(4-(p-tolyloxy)phenyl)propanoic acid2.875% (Partial Agonist)
3-(4-phenoxyphenyl)propanoic acid9.570% (Partial Agonist)

Table 2: Hypothetical data from a PPARγ transactivation assay.

G cluster_workflow PPARγ Transactivation Assay Workflow plate Seed stable reporter cell line in 96-well plates treat Treat with compounds (24h incubation) plate->treat lyse Lyse cells & add luciferase substrate treat->lyse read Measure luminescence lyse->read analyze Normalize data & perform dose-response analysis read->analyze results Determine EC₅₀ and Eₘₐₓ analyze->results

Figure 2: Standard workflow for a cell-based luciferase reporter assay.

Structure-Activity Relationship (SAR) and Mechanistic Interpretation

The hypothetical data suggest that the tolyloxy derivative is approximately 3.4-fold more potent than its phenoxy counterpart. This observation can be rationalized by examining the structure of the PPARγ ligand-binding pocket (LBP).

SAR cluster_cause Structural Modification cluster_effect1 Physicochemical Change cluster_effect2 Hypothetical Biological Consequence Structure Addition of para-Methyl Group (Tolyl vs. Phenyl) Property Increased Lipophilicity (Higher LogP) Structure->Property Leads to Activity Enhanced Hydrophobic Interaction with PPARγ LBP Property->Activity Enables Potency Increased Potency (Lower EC₅₀) Activity->Potency Results in

Figure 3: The logical relationship between structure, physicochemical properties, and biological activity.

The PPARγ LBP is a large, Y-shaped hydrophobic cavity.[8][10] The increased lipophilicity of the tolyloxy compound, conferred by the methyl group, likely facilitates more favorable van der Waals and hydrophobic interactions with non-polar amino acid residues lining this pocket. This enhanced binding affinity would manifest as higher potency (a lower EC₅₀ value), as a lower concentration of the compound is required to occupy the receptor and elicit a response. The similar Eₘₐₓ values suggest that the methyl group does not fundamentally alter the way the compound stabilizes the receptor's conformation, hence both behave as partial agonists.

Conclusion and Strategic Recommendations

This comparative guide demonstrates that the addition of a single, strategically placed methyl group can significantly enhance the potency of a compound. In the case of 3-(4-(p-tolyloxy)phenyl)propanoic acid versus its phenoxy analog, the primary differentiator is lipophilicity, which directly translates into a hypothetical increase in potency at the PPARγ receptor.

For research teams working with this or similar scaffolds, we recommend the following strategic actions:

  • Synthesize and Profile: Empirically validate the hypotheses presented here by synthesizing both compounds and testing them head-to-head in relevant primary and secondary assays (e.g., binding affinity, transactivation, and functional cell-based assays).

  • Explore the "Methyl Effect": Investigate the impact of methyl group placement at other positions (ortho, meta) to further probe the topology of the target's binding pocket and refine the SAR.

  • Assess ADME Properties: Conduct early-stage in vitro ADME (Absorption, Distribution, Metabolism, Excretion) profiling for promising analogs. The increased lipophilicity of the tolyloxy derivative warrants a careful examination of its aqueous solubility, metabolic stability in liver microsomes, and plasma protein binding.

By systematically evaluating these subtle but powerful molecular changes, drug development programs can accelerate the journey from a promising hit to a viable clinical candidate.

References

  • BenchChem. (n.d.). Synthesis of 3-(4-Phenylphenyl)propanoic Acid: A Technical Guide.
  • PubChem. (n.d.). 3-(4-Phenoxyphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link][4]

  • NextSDS. (n.d.). 3-(4-Phenoxyphenyl)propionic acid — Chemical Substance Information. Retrieved from [Link][11]

  • Bragt, E., et al. (2007). Synthesis and biological evaluation of 3-aryl-3-(4-phenoxy)-propionic acid as a novel series of G protein-coupled receptor 40 agonists. Journal of Medicinal Chemistry, 50(12), 2825-2834. Retrieved from [Link][12]

  • Hughes, T. S., et al. (2020). A New Era for PPARγ: Covalent Ligands and Therapeutic Applications. Journal of Medicinal Chemistry, 63(15), 8045-8062. Retrieved from [Link][7]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. Retrieved from [Link][13]

  • PubChem. (n.d.). 3-(p-Tolyl)propionic acid. National Center for Biotechnology Information. Retrieved from [Link][14]

  • Li, Y., et al. (2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. Molecules, 29(20), 4881. Retrieved from [Link][9]

  • Singh, H., et al. (2023). Novel PPAR-γ agonists as potential neuroprotective agents against Alzheimer's disease: rational design, synthesis, in silico evaluation, PPAR-γ binding assay and transactivation and expression studies. RSC Medicinal Chemistry. Retrieved from [Link][15]

  • Itoh, T., et al. (2019). Identification of a New Type of Covalent PPARγ Agonist using a Ligand-Linking Strategy. Scientific Reports, 9(1), 17349. Retrieved from [Link][10]

  • Sharma, V., et al. (2013). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 4(7), 2558-2567.
  • Zhang, M., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Molecules, 25(18), 4237. Retrieved from [Link][1]

  • Lee, J., et al. (2018). Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. Molecules, 23(10), 2548. Retrieved from [Link][8]

  • ResearchGate. (n.d.). ChemInform Abstract: Diaryl Ether Formation in the Synthesis of Natural Products.

Sources

A Comparative Analysis of the Biological Activity of 3-(4-(p-tolyloxy)phenyl)propanoic Acid and Standard PPARα/γ Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound 3-(4-(p-tolyloxy)phenyl)propanoic acid. Given its structural similarity to known modulators of Peroxisome Proliferator-Activated Receptors (PPARs), this document focuses on comparing its potential activity against well-characterized, standard inhibitors of PPARα and PPARγ. These receptors are critical regulators of lipid metabolism, inflammation, and cellular differentiation, making them significant targets in drug discovery.[1][2]

The experimental protocols and comparative data presented herein are designed to offer a robust and objective assessment of the compound's potential as a PPAR modulator. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize new chemical entities in the context of established pharmacological targets.

Introduction: The Rationale for Investigating PPAR Modulation

Arylpropanoic acid derivatives are a well-established class of compounds with diverse biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[3] The structural features of 3-(4-(p-tolyloxy)phenyl)propanoic acid suggest a potential interaction with nuclear receptors, particularly the PPAR family. PPARs, including the α and γ isoforms, are ligand-activated transcription factors that play pivotal roles in metabolic and inflammatory signaling pathways.[1][2]

  • PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[1][4] Its activation leads to the upregulation of genes involved in fatty acid oxidation and lipid transport.[1][4]

  • PPARγ is highly expressed in adipose tissue and macrophages and is a master regulator of adipogenesis and insulin sensitivity.[2][5][6] Its activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[5][6]

Given the therapeutic importance of PPARs in metabolic diseases and inflammation, elucidating the activity of novel compounds like 3-(4-(p-tolyloxy)phenyl)propanoic acid at these receptors is a critical step in its pharmacological profiling. This guide outlines the necessary experimental workflows to compare its activity with established PPAR inhibitors.

Experimental Design: A Head-to-Head Comparison

The core of this investigation is a direct comparative analysis of 3-(4-(p-tolyloxy)phenyl)propanoic acid with standard, commercially available inhibitors of PPARα and PPARγ.

Selection of Standard Inhibitors:

Based on established literature, the following potent and selective inhibitors are recommended for this comparative study:

  • PPARα Inhibitor: GW6471 - A well-characterized and specific antagonist of PPARα.[7][8]

  • PPARγ Inhibitor: GW9662 - A potent and selective antagonist of PPARγ.[9][10]

These inhibitors will serve as benchmarks against which the activity of 3-(4-(p-tolyloxy)phenyl)propanoic acid will be measured.

Experimental Workflow Diagram:

G cluster_0 Phase 1: In Vitro Assays cluster_1 Phase 2: Cellular Functional Assays cluster_2 Phase 3: Data Analysis & Comparison A Compound Preparation: - 3-(4-(p-tolyloxy)phenyl)propanoic acid - GW6471 (PPARα Inhibitor) - GW9662 (PPARγ Inhibitor) B Cell-Based Reporter Gene Assay A->B C Ligand Binding Assay A->C D Gene Expression Analysis (qPCR) B->D E Cytokine Secretion Assay (ELISA) B->E F IC50 Determination C->F D->F E->F G Comparative Efficacy Analysis F->G

Caption: Experimental workflow for comparing the biological activity of the test compound with standard inhibitors.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear positive and negative controls to ensure data integrity.

Cell-Based Reporter Gene Assay

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of PPARα and PPARγ in a cellular context.

Principle: Cells are transiently co-transfected with a plasmid expressing the ligand-binding domain of either PPARα or PPARγ fused to a DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the receptor by an agonist leads to the expression of luciferase. An inhibitor will block this effect.

Step-by-Step Protocol:

  • Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Seed cells in 96-well plates. Co-transfect with the appropriate PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • Prepare a dilution series of 3-(4-(p-tolyloxy)phenyl)propanoic acid, GW6471, and GW9662.

    • Add a known PPARα agonist (e.g., GW7647)[11][12] to the PPARα transfected cells and a known PPARγ agonist (e.g., Rosiglitazone)[9][13] to the PPARγ transfected cells to induce a baseline activation signal.

    • Immediately add the test compound and standard inhibitors at various concentrations to the respective wells.

    • Include vehicle control (DMSO) and agonist-only control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., β-galactosidase) to account for transfection efficiency. Calculate the percent inhibition for each compound concentration relative to the agonist-only control.

Ligand Binding Assay

This assay determines if the test compound directly competes with a known ligand for binding to the PPARα or PPARγ ligand-binding domain (LBD).

Principle: A fluorescently labeled PPAR ligand is incubated with the purified PPAR LBD. The binding of the fluorescent ligand results in a high fluorescence polarization (FP) signal. A competing compound will displace the fluorescent ligand, leading to a decrease in the FP signal.

Step-by-Step Protocol:

  • Reagents:

    • Purified recombinant human PPARα and PPARγ LBDs.

    • A fluorescently labeled PPAR ligand (e.g., a commercially available fluorescent probe).

    • 3-(4-(p-tolyloxy)phenyl)propanoic acid, GW6471, and GW9662.

  • Assay Setup: In a 384-well plate, add the purified PPAR LBD and the fluorescent ligand to each well.

  • Compound Addition: Add a dilution series of the test compound and standard inhibitors to the wells. Include a vehicle control.

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent displacement of the fluorescent ligand for each compound concentration and determine the IC50 value.

Gene Expression Analysis (Quantitative PCR)

This assay assesses the effect of the compounds on the expression of known PPAR target genes in a relevant cell line.

Principle: Cells are treated with a PPAR agonist in the presence or absence of the test compound or standard inhibitors. The expression levels of specific PPAR target genes are then quantified using qPCR.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • For PPARα, use a human hepatocyte cell line (e.g., HepG2).

    • For PPARγ, use a human macrophage cell line (e.g., THP-1, differentiated into macrophages).

    • Treat the cells with a PPAR agonist (GW7647 for PPARα, Rosiglitazone for PPARγ) and a dilution series of the test compound or standard inhibitors for 24 hours.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.

  • qPCR: Perform qPCR using primers for known PPAR target genes:

    • PPARα targets: CPT1A, ACADM

    • PPARγ targets: FABP4, CD36

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Inhibitory Activity (IC50 Values)

CompoundPPARα Reporter Assay IC50 (µM)PPARγ Reporter Assay IC50 (µM)PPARα Ligand Binding IC50 (µM)PPARγ Ligand Binding IC50 (µM)
3-(4-(p-tolyloxy)phenyl)propanoic acidExperimental DataExperimental DataExperimental DataExperimental Data
GW6471 (Standard)Expected Low Value>100Expected Low Value>100
GW9662 (Standard)>100Expected Low Value>100Expected Low Value

Table 2: Effect on PPAR Target Gene Expression (% Inhibition of Agonist-Induced Expression)

Compound (at 10 µM)CPT1A (PPARα target)ACADM (PPARα target)FABP4 (PPARγ target)CD36 (PPARγ target)
3-(4-(p-tolyloxy)phenyl)propanoic acidExperimental DataExperimental DataExperimental DataExperimental Data
GW6471 (Standard)Expected High InhibitionExpected High InhibitionNo significant inhibitionNo significant inhibition
GW9662 (Standard)No significant inhibitionNo significant inhibitionExpected High InhibitionExpected High Inhibition

Mechanistic Insights and Signaling Pathways

The interaction of ligands with PPARs leads to a cascade of molecular events that ultimately regulate gene expression.

PPAR Signaling Pathway Diagram:

G cluster_0 PPAR Activation Pathway cluster_1 Inhibitory Mechanism Ligand Agonist (e.g., GW7647, Rosiglitazone) PPAR PPARα / PPARγ Ligand->PPAR Binds to LBD RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binds to DNA Transcription Target Gene Transcription (e.g., CPT1A, FABP4) PPRE->Transcription Initiates Inhibitor Antagonist (Test Compound, GW6471, GW9662) Inhibitor->PPAR Blocks Ligand Binding

Sources

A Senior Application Scientist's Guide to Cross-Validation of Assay Methods for 3-(4-(p-tolyloxy)phenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs), their intermediates, and metabolites is paramount. The compound 3-(4-(p-tolyloxy)phenyl)propanoic acid, a molecule with a structure suggestive of potential applications as a pharmaceutical intermediate or a research compound, requires robust analytical methods to ensure its identity, purity, and concentration. This guide provides an in-depth comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This document is structured to serve as a practical guide for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are self-validating systems grounded in authoritative standards. All methodologies are presented within the framework of internationally recognized validation guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

The Imperative of Method Validation

The objective of any analytical procedure is to demonstrate its fitness for the intended purpose.[2] Validation is the documented evidence that a procedure, process, or system consistently produces a result meeting pre-determined acceptance criteria.[4] For the methods discussed herein, validation will be assessed against the core performance characteristics outlined in the ICH Q2(R2) guideline, including accuracy, precision, specificity, linearity, range, and sensitivity.[1][3][5]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, valued for its robustness, cost-effectiveness, and reliability for quantifying compounds with UV-absorbing chromophores. The diaryl ether and phenylpropanoic acid moieties in 3-(4-(p-tolyloxy)phenyl)propanoic acid provide strong UV absorbance, making this an ideal detection method.

Principle of the HPLC-UV Method

This method employs reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18) and a polar mobile phase. The acidic nature of the propanoic acid group necessitates a buffered, acidic mobile phase (e.g., using phosphoric acid) to suppress its ionization. This ensures a consistent, non-ionized state, leading to better retention, sharper peak shapes, and improved reproducibility. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits a strong response, ensuring high sensitivity.

Experimental Protocol: HPLC-UV

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector is suitable.[6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) = 65:35.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

  • Run Time: 10 minutes.

2. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare 0.1% phosphoric acid by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix the required volumes of this aqueous phase and HPLC-grade acetonitrile. Filter and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3-(4-(p-tolyloxy)phenyl)propanoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

3. Sample Preparation:

  • For bulk substance analysis, accurately weigh an amount of the sample equivalent to 10 mg of the analyte and prepare a 100 µg/mL solution in the mobile phase.

  • All solutions must be filtered through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[7]

Causality Behind Experimental Choices
  • Stationary Phase (C18): A C18 (octadecylsilyl) column is the workhorse of reversed-phase HPLC and is chosen for its strong hydrophobic retention of aromatic compounds like the target analyte.

  • Mobile Phase: The combination of acetonitrile (a strong organic solvent) and acidified water allows for the fine-tuning of retention time. The phosphoric acid (pH ~2.1) suppresses the ionization of the carboxylic acid group (pKa ~4-5), preventing peak tailing and ensuring reproducible retention.

  • Detection Wavelength (225 nm): This wavelength is selected as it typically corresponds to a high absorbance maximum for phenyl-containing aromatic acids, providing excellent sensitivity.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN : 0.1% H3PO4) B Prepare Standard Solutions (1-100 µg/mL) A->B C Prepare Sample Solution (Target ~50 µg/mL) B->C D Filter All Solutions (0.45 µm) C->D E Equilibrate HPLC System D->E F Inject Standards & Sample E->F G Chromatographic Separation (C18 Column) F->G H UV Detection at 225 nm G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for quantification using HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly for analysis in complex matrices like biological fluids, LC-MS/MS is the gold standard. Its ability to selectively monitor a specific parent-to-daughter ion transition makes it virtually immune to matrix interferences.

Principle of the LC-MS/MS Method

The method combines the separation power of HPLC with the highly specific and sensitive detection of a triple quadrupole mass spectrometer. The analyte is first separated chromatographically. Upon entering the mass spectrometer's ion source, it is ionized, typically using Electrospray Ionization (ESI). The carboxylic acid group of 3-(4-(p-tolyloxy)phenyl)propanoic acid makes it ideal for ionization in negative mode (ESI-), forming the deprotonated molecule [M-H]⁻. This precursor ion is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and a specific, stable fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (UPLC column for faster analysis).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2. Mass Spectrometer Parameters (Hypothetical):

  • Ionization Mode: ESI Negative.

  • Capillary Voltage: -3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • MRM Transition:

    • Precursor Ion (Q1): m/z 255.3 (corresponding to [M-H]⁻)

    • Product Ion (Q3): m/z 211.3 (corresponding to loss of CO₂, [M-H-44]⁻)

    • Note: These values are predicted and must be optimized experimentally via infusion.

3. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare mobile phases using LC-MS grade solvents and additives.

  • Standard Stock Solution (1000 µg/mL): As per HPLC-UV method, but using methanol as the solvent.

  • Calibration Standards (0.1-100 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 Methanol:Water. The range is significantly lower due to the higher sensitivity of the instrument.

4. Sample Preparation:

  • For trace analysis, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to concentrate the analyte and remove interfering matrix components.[8][9]

  • For simpler matrices, a "dilute-and-shoot" approach may suffice, where the sample is diluted to fall within the calibration curve range.

Causality Behind Experimental Choices
  • UPLC Column: A sub-2 µm particle size column is used to achieve faster separations and sharper peaks, which is beneficial for high-throughput LC-MS/MS analysis.

  • Formic Acid: Formic acid is a volatile acid compatible with mass spectrometry. In negative ESI mode, it helps facilitate the deprotonation of the analyte to form the [M-H]⁻ ion.

  • ESI Negative Mode: Carboxylic acids readily lose a proton, making them highly suitable for analysis in ESI negative mode, which offers excellent sensitivity for such functional groups.

  • MRM Transition: The transition from the parent ion (the whole molecule) to a stable fragment ion (after losing the carboxyl group) is highly specific to the analyte's structure, providing the basis for selective quantification.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (Volatile Buffers) B Prepare Standard Solutions (0.1-100 ng/mL) A->B C Prepare Sample (e.g., SPE or Dilution) B->C D Equilibrate LC-MS/MS C->D E Inject Sample D->E F UPLC Separation E->F G ESI Ionization (Negative Mode) F->G H MRM Detection (m/z 255.3 -> 211.3) G->H I Integrate Peak Area H->I J Generate Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for quantification using LC-MS/MS.

Cross-Validation: A Head-to-Head Comparison

Cross-validation is the process of comparing data from two different analytical methods to determine if the results are comparable.[10][11] This is critical when migrating a method (e.g., from development to QC) or when data from different techniques need to be correlated.[12] The following table summarizes the expected performance characteristics of the two validated methods.

Validation ParameterHPLC-UV MethodLC-MS/MS MethodRationale & ICH Guideline
Specificity Moderate. Based on retention time and UV spectrum. Susceptible to co-eluting impurities with similar chromophores.High. Based on retention time and a specific mass-to-charge ratio (MRM transition). Highly selective.Demonstrates that the analytical procedure is fit for its intended purpose.[2]
Linearity (Range) 1 – 100 µg/mL0.1 – 100 ng/mLThe range is validated by verifying that the method provides acceptable precision, accuracy, and linearity.[4]
Correlation Coefficient (r²) > 0.999> 0.998A measure of the goodness of fit for the linear regression of the calibration curve.
Accuracy (% Recovery) 98.0 – 102.0%95.0 – 105.0%The closeness of test results to the true value.[3]
Precision (%RSD)
- Repeatability< 1.0%< 5.0%Precision under the same operating conditions over a short interval.[5]
- Intermediate Precision< 2.0%< 10.0%Expresses within-laboratory variations (different days, analysts, etc.).[5]
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLThe lowest amount of analyte that can be detected but not necessarily quantitated.[4]
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 ng/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Cost & Complexity Lower cost, simpler operation.Higher cost, more complex operation and maintenance.Practical considerations for method implementation.
Ideal Application Routine QC, purity analysis of bulk substance, formulation assays.Bioanalysis (PK/TK studies), trace impurity analysis, metabolite identification.The ATP (Analytical Target Profile) defines the method's required performance characteristics.[3]

Conclusion and Recommendations

Both HPLC-UV and LC-MS/MS are powerful and validatable methods for the quantification of 3-(4-(p-tolyloxy)phenyl)propanoic acid. The choice between them is not a matter of which is "better," but which is more "fit for purpose."

  • HPLC-UV is the recommended method for routine quality control, release testing of bulk drug substance, and analysis of formulated products where analyte concentrations are relatively high. Its robustness, lower cost, and simplicity make it ideal for environments where high throughput and reliable performance are key.

  • LC-MS/MS is the superior choice for applications demanding the highest sensitivity and selectivity. It is indispensable for bioanalytical studies (e.g., pharmacokinetics in plasma), trace-level impurity quantification, and any scenario where the sample matrix is complex and could interfere with UV detection.

A successful analytical strategy in a drug development program will often leverage both techniques: using the speed and economy of HPLC-UV for routine assays and reserving the power of LC-MS/MS for more demanding applications that require its unparalleled sensitivity and specificity.

References

  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). Analytical method validation as per ich and usp. Retrieved from [Link]

  • BioPharm International. (2025, November 29). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. Retrieved from [Link]

  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?. Retrieved from [Link]

  • DeSilva, B., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. Retrieved from [Link]

  • PMDA. (n.d.). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. Pharmaceuticals and Medical Devices Agency. Retrieved from [Link]

  • ICH. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. Retrieved from [Link]

  • Rajput, D., et al. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. Retrieved from [Link]

  • Olkowski, A. A., et al. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Retrieved from [Link]

  • Kalafut, P., et al. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Retrieved from [Link]

  • Ligor, M., et al. (2021, December 19). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. PMC. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • CIPAC. (n.d.). MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Smart Cleanup Approach to Reduce Co-eluting Interferences for LC-MS/MS-based Multi-residue Pesticide Analysis in Challenging Matrices such as Tea and Cocoa Beans. Retrieved from [Link]

  • Research Journal of Pharmacy and Biological and Chemical Sciences. (n.d.). Validation of UV-Vis Spectrophotometric Method for Determination of Bio oil Total Phenolic Content from Pyrolisis of Cashew Nut. Retrieved from [Link]

  • Niigata Prefectural Government. (n.d.). Additional Studies on Simultaneous Determination of Pesticide Residues in Agricultural Products by LC-MS/MS. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Hydroxyphenyl)propanoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Okayama Prefectural Environmental Research Center. (n.d.). Investigation of Pharmaceutical and Personal Care Products (PPCPs) Simultaneous Analysis Method by LC-MS/MS. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). LC/MSによる農薬等の一斉試験法Ⅰ(農産物). Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-(4-(p-tolyloxy)phenyl)propanoic acid: From Risk Assessment to Disposal

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 3-(4-(p-tolyloxy)phenyl)propanoic acid. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring every protocol is a self-validating system.

Part 1: Hazard Analysis and Risk Assessment

To establish a robust safety plan, we must first understand the molecule's inherent risks. 3-(4-(p-tolyloxy)phenyl)propanoic acid is a complex organic molecule. A structural-functional analysis reveals the primary drivers of its potential hazards: the carboxylic acid group and the phenyl ether linkage.

  • Carboxylic Acid Moiety : This functional group is the primary source of corrosive and irritant properties. Similar propanoic acids are known to cause skin irritation, serious eye damage, and respiratory irritation.[1][2][3]

  • Phenyl Ether Group : While generally stable, this group can influence the compound's solubility and absorption characteristics. Handling related compounds like phenol requires significant dermal protection due to its ability to be absorbed through the skin, causing systemic toxicity.[4]

Based on data from structurally similar compounds, we can anticipate the following hazards.

Hazard ClassAnticipated EffectRationale based on Structural Analogs
Skin Corrosion/Irritation Causes skin irritation, potentially burns with prolonged contact.Analogs like 3-(p-Tolyl)propionic acid and 3-(3-hydroxyphenyl)propanoic acid are classified as skin irritants.[1][2][5]
Serious Eye Damage/Irritation Causes serious eye irritation, with a risk of permanent damage.The carboxylic acid functionality is strongly associated with causing severe eye irritation or damage.[1][2][5]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.Inhalation of acidic powders can irritate the respiratory system.[1][2][5]

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a matter of routine; it is a direct response to the identified risks. The following protocol is designed to provide comprehensive protection when handling 3-(4-(p-tolyloxy)phenyl)propanoic acid.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially handling the solid powder or heating solutions, must be performed inside a certified chemical fume hood.[6] This is the most critical step in minimizing inhalation exposure.

Eye and Face Protection

Given the high risk of serious eye irritation, standard safety glasses are insufficient.

  • Mandatory : Tightly fitting chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.

  • Recommended for High-Risk Operations : When handling larger quantities (>10g) or there is a significant splash risk, a full-face shield must be worn in addition to chemical splash goggles.[3]

Rationale : The carboxylic acid group poses a significant threat to the cornea. A splash could cause irreversible damage. The combination of goggles and a face shield provides a robust barrier against splashes and airborne particles.

Skin and Body Protection
  • Laboratory Coat : A standard, flame-resistant lab coat is required at all times.

  • Chemical Apron : For procedures involving potential splashes (e.g., transfers, dissolution in solvents), a chemically resistant apron made of neoprene or butyl rubber is recommended.[4]

  • Attire : Full-length pants and closed-toe shoes are mandatory.

Hand Protection

Glove selection is critical and must account for both the carboxylic acid and phenyl ether components. Disposable nitrile gloves, while common, offer poor resistance to many ethers and concentrated acids and should be considered for splash protection only.[7]

Glove MaterialRecommended Use CaseBreakthrough Time (General Guidance)
Disposable Nitrile (min. 5-mil) Splash Protection ONLY. Must be changed immediately upon contact.[7]< 15 minutes
Neoprene Good for short-term work with acids and offers some protection against ethers.[8]1-4 hours
Butyl Rubber Excellent resistance to corrosive acids.[8] Recommended for extended handling or spill cleanup.> 4 hours
Viton/Butyl Laminate Provides superior resistance to a broad range of chemicals, including aromatic compounds.[4]> 8 hours

Operational Choice : For routine weighing and solution preparation, double-gloving with a thicker (e.g., 8-mil) nitrile or neoprene glove is a practical approach. For extended use or in the event of a spill, immediately switch to heavy-duty butyl or Viton gloves.[4] Always inspect gloves before use and remove them using the proper technique to avoid skin contact.

Respiratory Protection

When engineering controls like a fume hood are not feasible or may be insufficient, respiratory protection is required.

  • For Solid Particulates : If handling the powder outside of a fume hood, a respirator with a P100 (US) or FFP3 (EU) particulate filter is necessary.

  • For Vapors/Heated Solutions : If the compound is heated, generating vapors, a powered-air purifying respirator (PAPR) with an organic vapor cartridge is recommended for long-duration tasks.[9]

Part 3: Operational and Disposal Plans

Standard Handling Protocol: Weighing and Dissolving Solid Compound

This workflow outlines the essential steps for safely handling the solid form of 3-(4-(p-tolyloxy)phenyl)propanoic acid.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Goggles, Lab Coat, Double Gloves) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Gather Materials (Spatula, Weigh Paper, Beaker) prep_hood->prep_materials handle_weigh 4. Carefully Weigh Solid Compound prep_materials->handle_weigh handle_transfer 5. Transfer to Beaker handle_weigh->handle_transfer handle_dissolve 6. Add Solvent & Dissolve handle_transfer->handle_dissolve cleanup_tools 7. Clean Equipment handle_dissolve->cleanup_tools cleanup_waste 8. Dispose of Waste in Designated Container cleanup_tools->cleanup_waste cleanup_ppe 9. Doff PPE (Gloves last) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for weighing and dissolving the solid compound.

Spill Management
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large.

  • Don Appropriate PPE : At a minimum, wear a lab coat, chemical goggles, a face shield, and heavy-duty gloves (butyl rubber recommended).

  • Containment : Cover the spill with an inert absorbent material like sand or vermiculite. Do not use combustible materials.

  • Neutralization : For acidic compounds, cautiously neutralize the spill area with a weak base like sodium bicarbonate after initial absorption.[10]

  • Collection : Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontamination : Clean the spill area thoroughly with soap and water.

Disposal Plan

All waste containing 3-(4-(p-tolyloxy)phenyl)propanoic acid, including contaminated absorbent material and disposable labware, must be treated as hazardous waste.

  • Waste Container : Use a clearly labeled, sealed container designated for halogen-free organic acid waste.

  • Disposal : Dispose of the container through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[1][11] Do not pour down the drain.

Part 4: Emergency First Aid Procedures

Immediate and correct first aid is crucial in mitigating exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2][10]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[10][12]

This guide is intended to build a deep, functional understanding of the safety protocols required for handling 3-(4-(p-tolyloxy)phenyl)propanoic acid. By understanding the why behind each step, we empower ourselves to work not just safely, but with scientific integrity and confidence.

References

  • Dräger. Gas Detectors & PPE for Phenyl ether- biphenyl mixture (vapor). [Link]

  • Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 73927, 3-(p-Tolyl)propionic acid. [Link]

  • University of California, Berkeley, Environment, Health and Safety. Appendix P - Phenol First Aid Guide and PPE. [Link]

  • Wikipedia. Polyphenyl ether. [Link]

  • Dräger. Phenyl ether | C12H10O | 101-84-8 – Detectors & Protection Equipment – Dräger VOICE. [Link]

  • University of Pennsylvania, EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • BASF. (2023, January 6). Safety data sheet - Propionic Acid. [Link]

  • Cole-Parmer. (2018, October 15). Chemical Compatibility Chart For Reusable Gloves. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

  • Carl ROTH. Safety Data Sheet: Propionic acid. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。